molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B12637207
CAS No.: 919106-16-4
M. Wt: 175.18 g/mol
InChI Key: HFHRAIASBPETET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol, it features a fused ring system containing an oxygen atom and a lactone functional group, which provides a rigid, three-dimensional scaffold . The structure is closely related to other 3-oxabicyclo[3.1.0]hexan-2-one compounds that are utilized as key intermediates and impurities in the synthesis of active pharmaceutical ingredients (APIs), such as the antiepileptic drug brivaracetam . The presence of the pyridin-3-yl moiety enhances the potential of this compound to engage in hydrogen bonding and dipole-dipole interactions, making it a valuable synthon for constructing more complex molecules. Researchers may employ this compound as a versatile building block in drug discovery campaigns, particularly for developing central nervous system (CNS) agents or as a precursor for generating molecular libraries. The rigid bicyclic core can be used to constrain the conformation of a molecule, potentially improving its selectivity and binding affinity for biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

919106-16-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2

InChI Key

HFHRAIASBPETET-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CN=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one .

Executive Summary

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic lactone scaffold characterized by a cyclopropane ring fused to a


-butyrolactone, with a pyridine substituent at the bridgehead position (C1). This molecule represents a critical "chiral building block" in medicinal chemistry, offering a rigid, conformationally restricted framework that mimics the spatial arrangement of bioactive phenethylamines and neurotransmitter reuptake inhibitors.

Its primary utility lies in its dual reactivity: the strained cyclopropane ring provides metabolic stability and specific vector orientation for the pyridine ring, while the lactone moiety serves as a versatile handle for ring-opening reactions to generate complex amino acids, diols, or 3-azabicyclo[3.1.0]hexane derivatives (analogs of Bicifadine).

Structural Analysis & Physicochemical Properties

Molecular Structure

The compound consists of a 3-oxabicyclo[3.1.0]hexane core. The fusion of the three-membered cyclopropane ring to the five-membered lactone creates a rigid bicyclic system with significant "cis-fusion" strain.

  • IUPAC Name: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 175.19 g/mol

  • Stereochemistry: The bridgehead carbons (C1 and C5) are chiral. The biologically relevant forms are typically the

    
     or 
    
    
    
    enantiomers.
Predicted Physicochemical Data

Based on structural analogs (e.g., 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one) and group contribution methods.

PropertyValue / DescriptionNotes
Physical State Solid (Crystalline)Likely white to off-white powder.
Melting Point 65–75 °C (Estimated)Analogous phenyl derivative mp is ~60–62°C; pyridine raises mp due to polarity.
Boiling Point ~320 °C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
LogP ~0.8 – 1.2Lower than phenyl analog (1.7) due to pyridine nitrogen.
pKa (Conj. Acid) ~3.5 – 4.0Pyridine nitrogen is basic; forms stable salts with mineral acids.
Solubility Soluble in DCM, EtOAc, MeOH.Moderate water solubility at low pH (protonated form).

Synthetic Methodologies

The synthesis of 1-aryl-3-oxabicyclo[3.1.0]hexan-2-ones is non-trivial due to the formation of the quaternary center at the bridgehead. The most robust route, scalable for drug development, involves the intramolecular alkylation of arylacetonitrile derivatives .

Primary Route: The Epichlorohydrin Annulation

This protocol constructs the cyclopropane and lactone rings in a cascade or stepwise manner, starting from commercially available 3-pyridylacetonitrile.

Step-by-Step Protocol

Step 1: Alkylation / Cyclopropanation

  • Reagents: 3-Pyridylacetonitrile (1.0 eq), Epichlorohydrin (1.2 eq), Sodium Hexamethyldisilazide (NaHMDS, 2.2 eq).

  • Solvent: Anhydrous THF, -10°C to RT.

  • Mechanism: Double deprotonation of the nitrile allows attack on the epoxide (opening) followed by intramolecular displacement of the chloride to close the cyclopropane ring.

  • Intermediate: 1-(Hydroxymethyl)-1-(3-pyridyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis & Lactonization

  • Reagents: KOH (aq, 40%), reflux; followed by HCl acidification.

  • Process: The nitrile is hydrolyzed to the carboxylic acid. Upon acidification, the pendant hydroxymethyl group undergoes intramolecular esterification (lactonization) to form the target bicyclic lactone.

Visualization of Synthesis Pathway

Synthesis Start 3-Pyridylacetonitrile Inter1 Intermediate: 1-(Hydroxymethyl)-1-(3-pyridyl) cyclopropanecarbonitrile Start->Inter1 Cyclopropanation Reagent1 + Epichlorohydrin + NaHMDS (Base) Reagent1->Inter1 Inter2 Intermediate: Hydroxy-Acid Inter1->Inter2 Nitrile Hydrolysis Reagent2 + KOH / H2O (Hydrolysis) Reagent2->Inter2 Product TARGET: 1-(Pyridin-3-yl)-3-oxabicyclo [3.1.0]hexan-2-one Inter2->Product Ring Closure Step3 Acidification (HCl) Lactonization Step3->Product

Figure 1: Synthetic route from 3-pyridylacetonitrile via epichlorohydrin annulation.

Reactivity Profile & Chemical Properties

The chemical behavior of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is dominated by three features: the strained cyclopropane, the electrophilic lactone, and the basic pyridine.

Lactone Ring Opening (Aminolysis/Hydrolysis)

The lactone carbonyl is susceptible to nucleophilic attack.

  • Reaction: Treatment with primary amines (

    
    ) opens the lactone to yield 1-(hydroxymethyl)-N-alkyl-1-(3-pyridyl)cyclopropanecarboxamides .
    
  • Utility: This is the key step in synthesizing "Bicifadine" analogs. The resulting amide can be reduced (e.g., with

    
    ) to the pyrrolidine ring, forming the 3-azabicyclo[3.1.0]hexane core.
    
Reductive Cleavage
  • Reagents: Lithium Aluminum Hydride (

    
    ) or DIBAL-H.
    
  • Product: 1-(3-Pyridyl)-1,2-bis(hydroxymethyl)cyclopropane (a diol).

  • Significance: These diols are precursors to cyclopropyl-fused tetrahydrofurans or can be converted to dimesylates for cyclization with amines.

Pyridine N-Oxidation
  • Reagents: m-CPBA or

    
    .
    
  • Product: N-oxide derivative.

  • Note: This reaction increases polarity and metabolic stability, often used to create "prodrug" forms or alter the pharmacokinetic profile.

Visualization of Reactivity

Reactivity Center 1-(Pyridin-3-yl)-3-oxabicyclo [3.1.0]hexan-2-one Prod1 1-(Hydroxymethyl)-N-alkyl- cyclopropanecarboxamide Center->Prod1 Ring Opening Prod2 1-(3-Pyridyl)-1,2- bis(hydroxymethyl)cyclopropane Center->Prod2 Lactone Reduction Prod3 Pyridine-N-Oxide Derivative Center->Prod3 N-Oxidation Cond1 Primary Amine (R-NH2) (Aminolysis) Cond1->Prod1 Cond2 LiAlH4 / THF (Reduction) Cond2->Prod2 Cond3 m-CPBA (Oxidation) Cond3->Prod3

Figure 2: Divergent reactivity pathways of the core scaffold.

Applications in Drug Development

Conformationally Restricted Bioisosteres

The 3-oxabicyclo[3.1.0]hexane system is a rigid bioisostere of the phenyl-gamma-butyrolactone moiety. By locking the rotation between the aryl ring and the carbonyl, it reduces the entropic penalty of binding to a receptor.

  • Target Class: Neurotransmitter transporters (SERT, NET, DAT).

  • Mechanism: The pyridine ring acts as a bioisostere for a phenyl ring (found in molecules like Bicifadine), improving water solubility and altering metabolic clearance (reducing CYP interactions typical of phenyl rings).

Precursor to Azabicyclo[3.1.0]hexanes

This lactone is the immediate precursor to 1-(3-Pyridyl)-3-azabicyclo[3.1.0]hexane , a scaffold investigated for:

  • Analgesic Activity: Non-narcotic pain relief (similar to Bicifadine).

  • ADHD Treatment: Triple reuptake inhibitors.

Experimental Handling & Safety

Safety Profile (Predicted)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • GHS Classification: Warning (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.[1]

Stability & Storage
  • Hydrolysis: Sensitive to moisture over long periods; store in a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent slow lactone hydrolysis or pyridine oxidation.

References

  • Epstein, J. W., et al. (1981).[2] "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents."[3] Journal of Medicinal Chemistry. Link

  • Crawford, J. J., et al. (2020).[4] "Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation." Synthesis. Link

  • PubChem Compound Summary. (2023). "1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CID 11745119)."[5] National Center for Biotechnology Information. Link

  • Skolnick, P., et al. (2003).[2] "Bicifadine: A non-narcotic analgesic with a novel mechanism of action." Life Sciences.[2] (Cited for biological context of the scaffold).

Sources

The Emerging Therapeutic Potential of Pyridine-Substituted 3-Oxabicyclo[3.1.0]hexan-2-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking New Chemical Space in Drug Development

In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is paramount. This guide delves into the promising, yet underexplored, therapeutic landscape of pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-ones. By merging the privileged bicyclic lactone core with the versatile pyridine moiety, a new class of compounds emerges with the potential to address a spectrum of therapeutic areas, from oncology to neuropharmacology. This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the rationale, synthesis, and potential applications of this intriguing scaffold.

The Strategic Fusion of Two Privileged Scaffolds

The therapeutic promise of pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-ones stems from the synergistic combination of its two core components: the 3-oxabicyclo[3.1.0]hexan-2-one backbone and the pyridine substituent.

The 3-Oxabicyclo[3.1.0]hexan-2-one Core: A Rigid Foundation for Selectivity

The 3-oxabicyclo[3.1.0]hexan-2-one framework is a conformationally constrained bicyclic lactone. This rigidity is a desirable trait in medicinal chemistry as it can lead to higher binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[1] This scaffold is a key structural feature in a number of biologically active natural products and has been investigated for its potential as an antimicrobial and antitumor agent.[1]

The Pyridine Moiety: A Versatile Modulator of Pharmacological Activity

Pyridine and its derivatives are ubiquitous in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for target engagement.[4] Furthermore, the pyridine ring is amenable to a wide range of substitutions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2][5] The incorporation of a pyridine moiety can confer a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and CNS-modulating effects.[2][6][7][8][9]

The strategic placement of a pyridine ring on the 3-oxabicyclo[3.1.0]hexan-2-one scaffold is hypothesized to yield compounds with enhanced target specificity and a diverse range of pharmacological profiles. A notable example of a pyridine-substituted bicyclo[3.1.0]hexane derivative is SUVN-911, a 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, which has been investigated as a clinical candidate for the treatment of depression.[10] This underscores the potential of this combined scaffold in developing novel therapeutics.

Synthetic Pathways to Pyridine-Substituted 3-Oxabicyclo[3.1.0]hexan-2-ones

While the direct synthesis of pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-ones is not extensively documented, established synthetic methodologies for the individual components and related structures can be adapted. A plausible and modular synthetic approach is outlined below.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the bicyclic lactone from a suitably functionalized cyclopropane precursor, which in turn is derived from a pyridine-containing starting material.

G Target Pyridine-Substituted 3-Oxabicyclo[3.1.0]hexan-2-one Lactone_Formation Intramolecular Lactonization Target->Lactone_Formation Disconnection Cyclopropane Substituted Cyclopropane Carboxylic Acid Lactone_Formation->Cyclopropane Pyridine_SM Pyridine-containing Starting Material Cyclopropane->Pyridine_SM Functionalization Diazo Diazo Compound Pyridine_SM->Diazo Synthesis of Precursor 1 Olefin Olefinic Pyridine Derivative Pyridine_SM->Olefin Synthesis of Precursor 2

Caption: Retrosynthetic approach for pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-one.

Key Synthetic Transformations
  • Cyclopropanation: A key step is the formation of the cyclopropane ring. This can be achieved through various methods, including the reaction of a pyridine-substituted olefin with a diazo compound, often catalyzed by a transition metal such as rhodium or copper.

  • Lactone Formation: The 3-oxabicyclo[3.1.0]hexan-2-one core is a γ-lactone. Intramolecular cyclization of a γ-hydroxy carboxylic acid or a related precursor under acidic or basic conditions is a common method for lactone formation.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on known synthetic methods for similar scaffolds.

Step 1: Synthesis of a Pyridine-Substituted Olefinic Ester

  • To a solution of a commercially available pyridinecarboxaldehyde in an appropriate solvent (e.g., tetrahydrofuran), add a Wittig reagent such as (carbethoxymethylene)triphenylphosphorane.

  • Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Purify the resulting pyridine-substituted α,β-unsaturated ester by column chromatography.

Step 2: Cyclopropanation

  • Dissolve the pyridine-substituted olefinic ester in a suitable solvent (e.g., dichloromethane).

  • Add a rhodium(II) catalyst, such as rhodium(II) acetate dimer.

  • Slowly add a solution of ethyl diazoacetate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • After the reaction is complete, remove the catalyst and purify the resulting cyclopropane derivative.

Step 3: Hydrolysis and Lactonization

  • Hydrolyze the ester groups of the cyclopropane derivative using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

  • Acidify the reaction mixture to obtain the diacid.

  • Induce intramolecular lactonization by treating the diacid with a dehydrating agent (e.g., acetic anhydride) or by heating under acidic conditions to yield the desired pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-one.

G cluster_0 Synthesis of Pyridine-Substituted Olefinic Ester cluster_1 Cyclopropanation cluster_2 Hydrolysis and Lactonization Pyridine_Aldehyde Pyridinecarboxaldehyde Olefin_Ester Pyridine-Substituted α,β-Unsaturated Ester Pyridine_Aldehyde->Olefin_Ester Wittig Wittig Reagent Wittig->Olefin_Ester Cyclopropane_Ester Cyclopropane Derivative Olefin_Ester->Cyclopropane_Ester Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Cyclopropane_Ester Diazoacetate Ethyl Diazoacetate Diazoacetate->Cyclopropane_Ester Hydrolysis Ester Hydrolysis Cyclopropane_Ester->Hydrolysis Lactonization Intramolecular Lactonization Hydrolysis->Lactonization Final_Product Pyridine-Substituted 3-Oxabicyclo[3.1.0]hexan-2-one Lactonization->Final_Product

Caption: Proposed synthetic workflow for pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-one.

Potential Therapeutic Applications and Biological Targets

Based on the known biological activities of the pyridine and 3-oxabicyclo[3.1.0]hexan-2-one scaffolds, as well as structurally related compounds, several therapeutic areas present themselves as promising for the application of these novel compounds.

Oncology

The antiproliferative activity of pyridine derivatives is well-documented, with many compounds exhibiting potent effects against various cancer cell lines.[2][7] The mechanism of action often involves the inhibition of kinases or interference with DNA replication. Furthermore, the 3-azabicyclo[3.1.0]hexane scaffold, a close structural analog of the 3-oxa- version, has shown promise in the development of antitumor agents.[11][12] Therefore, it is highly probable that pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-ones will exhibit significant antiproliferative activity.

Potential Molecular Targets:

  • Kinases: Many pyridine-containing drugs are kinase inhibitors.[3]

  • DNA and Associated Enzymes: The planar pyridine ring could intercalate with DNA, while the bicyclic lactone could interact with enzymes involved in DNA metabolism.

  • Apoptosis Pathways: These compounds could induce apoptosis in cancer cells through various mechanisms.

Central Nervous System (CNS) Disorders

The ability of the pyridine moiety to modulate the activity of CNS targets is well-established.[8] The aforementioned clinical candidate SUVN-911, a pyridine-substituted 2-azabicyclo[3.1.0]hexane, highlights the potential of this scaffold in treating depression.[10] The rigid bicyclic core can provide the necessary conformational restriction for selective interaction with specific receptor subtypes.

Potential Molecular Targets:

  • Neurotransmitter Receptors: Serotonin, dopamine, and GABA receptors are potential targets.

  • Ion Channels: Voltage-gated and ligand-gated ion channels could be modulated.

  • Enzymes: Monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism are plausible targets.

Infectious Diseases

Both pyridine and lactone-containing compounds have been reported to possess antibacterial and antiviral properties.[9][13] The combination of these two pharmacophores could lead to novel antimicrobial agents with unique mechanisms of action, potentially overcoming existing resistance issues.

Potential Molecular Targets:

  • Bacterial Enzymes: Enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

  • Viral Proteins: Viral proteases, polymerases, or entry proteins.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the structure-activity relationship will be crucial for optimizing the therapeutic potential of this scaffold.

MoietyPosition of SubstitutionType of SubstituentAnticipated Effect on Activity
Pyridine Ring 2-, 3-, or 4-positionElectron-donating vs. Electron-withdrawingModulation of target binding and pharmacokinetic properties.
Halogens, Alkoxy, Amino groupsCan influence lipophilicity, metabolic stability, and hydrogen bonding capacity.[2][7]
Bicyclic Lactone C1, C5, C6 positionsAlkyl, Aryl, or other functional groupsCan affect steric interactions with the target and overall compound conformation.

Future Directions and Conclusion

The pyridine-substituted 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a promising yet largely untapped area of medicinal chemistry. The convergence of a conformationally rigid bicyclic lactone with the versatile pyridine moiety offers a compelling starting point for the design of novel therapeutics.

Key future research directions should include:

  • Development and optimization of robust synthetic routes to access a diverse library of these compounds.

  • Systematic screening of these compounds against a wide range of biological targets, particularly in the areas of oncology, CNS disorders, and infectious diseases.

  • In-depth structure-activity relationship studies to guide the optimization of lead compounds.

  • Pharmacokinetic and toxicological profiling of promising candidates to assess their drug-likeness.

References

  • Smolecule. (2023, August 16). 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one.
  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015, January 2).
  • PharmaBlock. Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery.
  • Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21).
  • ResearchGate. (2025, November 26).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • PubChem. 3-Oxabicyclo[3.1.0]hexan-2-one | C5H6O2.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2025, April 8). MDPI.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). PubMed Central (PMC).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024, December 31). ChemRxiv.
  • Pharmacological Evaluation of Some New 2-substituted Pyridine Deriv
  • Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and pyridine 4 under the CuBr2/PhIO2 system. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012, March 15).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PubMed Central (PMC).
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associ
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. (2020, March 26). PubMed.

Sources

Molecular Structure, Stereochemistry, and Synthetic Utility of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one: A Bioisosteric Scaffold for Next-Generation Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the optimization of central nervous system (CNS) active agents relies heavily on the strategic modification of established pharmacophores. 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a highly specialized, chiral bicyclic lactone. It serves as a next-generation bioisosteric building block, directly analogous to 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one—the foundational precursor for the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran and its enantiopure derivative, levomilnacipran[1][2].

By replacing the traditional phenyl ring with a pyridin-3-yl moiety, researchers can fundamentally alter the physicochemical and pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs), paving the way for novel Triple Reuptake Inhibitors (TRIs) or highly tuned SNRIs[3].

Structural and Stereochemical Architecture

The Bicyclic Core

The structural core of the molecule is a 3-oxabicyclo[3.1.0]hexan-2-one system, characterized by a cyclopropane ring fused to a


-lactone. Due to the severe angular ring strain inherent in small bicyclic systems, the fusion at the C1 and C5 bridgehead carbons is obligately cis[2].

This rigid geometric constraint is synthetically invaluable. The lactone acts as a conformational lock, ensuring that any subsequent nucleophilic ring-opening reactions preserve the cis-relationship between the bridgehead substituents[4]. This cis-geometry is an absolute prerequisite for pharmacological binding at monoamine transporters.

Stereochemical Causality

The absolute configuration of the bicyclic lactone—either (1S, 5R) or (1R, 5S)—directly dictates the enantiomeric outcome and receptor affinity of the final API. In the analogous milnacipran series, the dextrorotatory and levorotatory enantiomers exhibit divergent affinities for the norepinephrine transporter (NET) versus the serotonin transporter (SERT)[5]. Controlling the stereochemistry at the lactone stage is therefore a critical quality attribute (CQA) in the drug development workflow.

Stereo A Bicyclic Core (3-oxabicyclo[3.1.0]hexan-2-one) B C1-C5 Fusion A->B C Obligate cis-Geometry (High Ring Strain) B->C D (1S, 5R) Enantiomer C->D Asymmetric Synthesis E (1R, 5S) Enantiomer C->E Asymmetric Synthesis F API: Higher NET Affinity D->F G API: Higher SERT Affinity E->G

Caption: Stereochemical causality from the bicyclic core to target monoamine transporter affinity.

The Phenyl-Pyridyl Switch: Bioisosteric Rationale

The strategic replacement of a phenyl ring with a pyridine ring is a privileged maneuver in drug discovery, often referred to as the "phenyl-pyridyl switch"[3]. This non-classical bioisosterism is deployed to resolve specific metabolic liabilities and optimize drug-like properties[3][6].

  • Metabolic Stability: The pyridine ring is electron-deficient compared to benzene. This drastically reduces its susceptibility to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common metabolic liability of phenyl-containing CNS drugs[3].

  • Receptor Engagement: The introduction of the electronegative nitrogen atom provides a novel hydrogen-bond acceptor. This can establish new interactions within the binding pockets of SERT, NET, or the Dopamine Transporter (DAT), potentially boosting biochemical potency[3].

  • Physicochemical Optimization: The pyridine nitrogen introduces a basic center, allowing for the formation of stable, water-soluble salts (e.g., HCl or mesylate salts), while simultaneously lowering the overall lipophilicity (LogP) to improve the ADME profile[3][7].

Quantitative Physicochemical Profiling

The following table summarizes the theoretical impact of the bioisosteric switch on the core scaffold.

Property1-Phenyl Analog (Milnacipran Precursor)1-(Pyridin-3-yl) AnalogCausality / Impact on Drug Design
Aromatic System Carbocyclic (Electron-rich)Heterocyclic (Electron-deficient)Mitigates CYP450 oxidative metabolism[3].
H-Bond Acceptors 2 (Lactone Oxygens)3 (+1 Pyridine Nitrogen)Alters target binding kinetics and affinity[3].
LogP (Estimated) ~1.8 - 2.1~0.9 - 1.2Improves aqueous solubility; modulates BBB penetration[3].
Ionizability (pKa) NeutralBasic (pKa ~5.2)Enables robust salt formation for oral formulation[3].

Synthetic Pathways and Stereoselective Protocols

The synthesis of the 1-(pyridin-3-yl) bicyclic lactone is adapted from the robust, scalable routes used for its phenyl counterpart[2][4]. The process relies on the base-catalyzed tandem alkylation and cyclopropanation of an arylacetonitrile with a chiral epichlorohydrin, followed by hydrolysis and lactonization[2][4].

Self-Validating Experimental Protocol: Synthesis of (1S, 5R)-1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Phase 1: Alkylation & Cyclopropanation

  • Preparation: Dissolve 3-pyridylacetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the reactor to -78 °C.

  • Deprotonation: Add Sodium hexamethyldisilazide (NaHMDS) (2.5 eq) dropwise. Causality: NaHMDS is a strong, non-nucleophilic base that quantitatively generates the nitrile anion without participating in competing nucleophilic attacks[4].

  • Alkylation: Slowly introduce (R)-epichlorohydrin (1.2 eq) while maintaining the temperature at -78 °C. Allow the mixture to warm to room temperature over 4 hours.

  • Validation Checkpoint 1: Analyze an aliquot via chiral HPLC. The initial

    
     attack opens the epoxide, and subsequent intramolecular displacement of the chloride yields the chiral cyclopropane carbonitrile. Ensure no racemization of the epichlorohydrin stereocenter has occurred.
    

Phase 2: Hydrolysis & Lactonization 5. Hydrolysis: Quench the reaction and isolate the crude cyclopropane carbonitrile. Dissolve in Dimethyl sulfoxide (DMSO) and treat with 10M aqueous NaOH at 80 °C for 12 hours to hydrolyze the nitrile to the corresponding carboxylate[4]. 6. Lactonization: Cool the mixture to 0 °C and strictly acidify to pH < 2 using concentrated HCl. Heat the acidified mixture to 50 °C for 2 hours. Causality: Acidification protonates both the carboxylate and the alcohol moiety, driving a spontaneous intramolecular esterification (lactonization) to form the thermodynamically stable cis-fused


-lactone[4].
7. Validation Checkpoint 2:  Confirm product formation via FT-IR spectroscopy. A successful lactonization is validated by the appearance of a strong 

-lactone C=O stretch at ~1760 cm⁻¹ and the complete disappearance of the nitrile C≡N stretch at ~2250 cm⁻¹.

G A 3-Pyridylacetonitrile + (R)-Epichlorohydrin B Base-Catalyzed Alkylation (NaHMDS, THF, -78 °C) A->B C Chiral Cyclopropane Carbonitrile Intermediate B->C Stereoselective Ring Closure D Hydrolysis & Lactonization (NaOH, then HCl) C->D E (1S,5R)-1-(Pyridin-3-yl)-3-oxabicyclo [3.1.0]hexan-2-one D->E Yields Bicyclic Core F Lactone Aminolysis (Diethylamine, AlCl3) E->F G Hydroxymethyl Cyclopropane Carboxamide F->G Ring Opening H Activation & Amination (API Synthesis) G->H Functionalization

Caption: Synthetic workflow from starting materials to the functionalized API via the bicyclic lactone.

Downstream Functionalization

The isolated 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one acts as a "spring-loaded" electrophile for API synthesis. Treatment of the lactone with a secondary amine (such as diethylamine) in the presence of a Lewis acid catalyst (e.g.,


) in toluene regioselectively opens the 

-lactone ring[4].

This aminolysis yields a hydroxymethyl cyclopropane carboxamide. The exposed primary alcohol can then be activated (via mesylation or chlorination) and displaced by an amine or azide (followed by reduction) to yield the final aminomethyl cyclopropane API, retaining the critical cis-stereochemistry required for biological efficacy[2][4].

References

  • Google Patents. "EP3230258B1 - Process for the preparation of (1s,2r)-milnacipran." European Patent Office.
  • Google Patents. "WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride." World Intellectual Property Organization.
  • University College London. "Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials." UCL Discovery. URL:[Link]

Sources

Literature review of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. Within this landscape, the strategic combination of known pharmacophores into unique molecular architectures presents a promising avenue for drug discovery. The 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold is a prime example of such a design strategy, integrating the biologically significant pyridine ring with a rigid, bicyclic lactone system.

The pyridine moiety is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. Pyridine derivatives exhibit a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1]

The 3-oxabicyclo[3.1.0]hexane framework, a bicyclic system featuring a fused cyclopropane and lactone ring, imparts significant conformational rigidity to the molecule. This structural constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 3-azabicyclo[3.1.0]hexane core, a closely related nitrogen-containing analog, is present in a number of biologically active compounds, including ligands for opioid and nicotinic acetylcholine receptors.[2][3][4]

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and therapeutic applications of 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives. As a senior application scientist, the following sections will not only detail established methodologies but also offer forward-looking insights into the optimization and evaluation of this promising class of compounds.

Synthetic Strategies: Constructing the Core and Introducing Diversity

The synthesis of 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives can be approached through a convergent strategy, involving the independent synthesis of the bicyclic core and the subsequent introduction of the pyridine moiety.

Synthesis of the 3-Oxabicyclo[3.1.0]hexan-2-one Core

The construction of the bicyclo[3.1.0]hexane system is a key challenge. A plausible and efficient method involves an intramolecular cyclopropanation reaction. A general, multi-step synthetic route is proposed below, drawing inspiration from established methods for the synthesis of related bicyclic structures.[5]

Proposed Synthetic Workflow:

Synthetic Workflow A Starting Material (e.g., Allyl Glycolate) B Introduction of a Diazo Group A->B 1. Diazotization C Intramolecular Cyclopropanation B->C 2. Rh(II)-catalyzed Decomposition D Formation of the Bicyclic Lactone C->D 3. Lactonization E Introduction of the Pyridin-3-yl Group D->E 4. Grignard Reaction or Suzuki Coupling F Final Product E->F 5. Deprotection/ Modification

Caption: Proposed synthetic workflow for 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of the Diazo Precursor. Starting from a readily available material such as allyl glycolate, a diazo group can be introduced at the alpha-position to the ester. This is typically achieved through a reaction with a diazo transfer reagent, such as tosyl azide, in the presence of a suitable base.

  • Step 2: Intramolecular Cyclopropanation. The diazo intermediate is then subjected to a transition-metal-catalyzed intramolecular cyclopropanation. Rhodium(II) catalysts, such as rhodium(II) acetate, are highly effective for this transformation, leading to the formation of the bicyclo[3.1.0]hexane ring system with high diastereoselectivity.

  • Step 3: Lactonization. Depending on the starting material and reaction conditions, the lactone ring may form in situ or require a subsequent lactonization step. Acid or base catalysis can be employed to facilitate the formation of the 3-oxabicyclo[3.1.0]hexan-2-one core.

Introduction of the Pyridin-3-yl Moiety

With the bicyclic core in hand, the next critical step is the introduction of the pyridin-3-yl group at the 1-position. Two primary strategies can be envisioned:

  • Nucleophilic Addition: A pyridin-3-yl organometallic reagent, such as 3-pyridylmagnesium bromide or 3-pyridyllithium, can be added to an electrophilic precursor. This would require the presence of a suitable leaving group or an activatable position on the bicyclic core.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a versatile and widely applicable method. This would involve the synthesis of a halogenated or boronic acid/ester functionalized bicyclic core, which can then be coupled with the appropriate pyridinyl partner.

Physicochemical and Structural Properties

The 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold possesses a unique combination of structural features that influence its physicochemical properties and biological activity.

PropertyPredicted CharacteristicRationale for Drug Development
Molecular Weight Low to moderateFavorable for oral bioavailability (Lipinski's Rule of Five).
LogP ModerateBalanced lipophilicity for membrane permeability and aqueous solubility. Can be tuned with substituents.
Hydrogen Bond Acceptors 3 (lactone carbonyl, pyridine nitrogen, lactone oxygen)Potential for strong interactions with biological targets.
Hydrogen Bond Donors 0 (can be introduced via substituents)
Rotatable Bonds LowReduced conformational flexibility, leading to higher binding affinity.
Stereochemistry Multiple stereocentersPotential for stereoselective interactions with chiral biological targets. Enantioselective synthesis is crucial.

Potential Biological Activities and Therapeutic Applications

The structural features of 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives suggest several potential biological targets and therapeutic applications, with a primary focus on nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChRs are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[6] Their dysfunction is implicated in a range of neurological and psychiatric disorders. The pyridine ring is a key pharmacophore in many known nAChR ligands.

Hypothetical Signaling Pathway Modulation:

nAChR Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A Acetylcholine or 1-(Pyridin-3-yl)-3-oxabicyclo [3.1.0]hexan-2-one Derivative B nAChR A->B Binds C nAChR A->C Binds D Ion Influx (Na+, Ca2+) B->D Opens Channel C->D Opens Channel E Membrane Depolarization D->E F Downstream Signaling (e.g., Ca2+-dependent pathways) E->F

Caption: Hypothetical modulation of nAChR signaling by a 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivative.

Potential Therapeutic Indications:

  • Alzheimer's Disease: Agonists of the α7 and α4β2 nAChR subtypes have shown pro-cognitive effects in preclinical models.[7]

  • Schizophrenia: Deficits in α7 nAChR function are associated with cognitive impairments in schizophrenia.

  • Depression: Modulation of nAChRs has been explored as a novel antidepressant strategy.[3]

  • Nicotine Addiction: Partial agonists of α4β2 nAChRs, such as varenicline, are effective smoking cessation aids.

  • Pain: nAChRs are involved in the modulation of pain signaling pathways.

Other Potential Biological Targets

Given the broad biological activity of pyridine derivatives, other potential applications should not be overlooked:

  • Oncology: Pyridine-containing compounds have demonstrated antiproliferative activity against various cancer cell lines.[1]

  • Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents.[8][9]

Structure-Activity Relationships (SAR): A Prospective View

Systematic exploration of the SAR of the 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold is essential for optimizing its pharmacological profile.

Key Positions for Modification:

SAR cluster_0 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one Scaffold Scaffold A Pyridine Ring - Substitution pattern - Bioisosteric replacement A->Scaffold Modulate binding affinity and selectivity B Bicyclic Core - Stereochemistry - Ring size modifications B->Scaffold Influence conformation and metabolic stability C Linker - Not applicable for direct connection

Caption: Key areas for SAR exploration on the 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold.

SAR Exploration Strategy:

  • Pyridine Ring Modifications:

    • Synthesize analogs with substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the pyridine ring to probe for additional binding interactions.

    • Investigate the effect of replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiazole) to understand the importance of the nitrogen atom's position and the ring's electronic properties.

  • Bicyclic Core Modifications:

    • Prepare and test individual stereoisomers to determine the optimal stereochemistry for biological activity.

    • Synthesize analogs with different ring sizes (e.g., bicyclo[4.1.0]heptane) to assess the impact of conformational flexibility.

Experimental Protocols for Biological Evaluation

Rigorous biological evaluation is critical to validate the therapeutic potential of these novel compounds.

In Vitro nAChR Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes expressing the target nAChR subtype.

  • Radioligand (e.g., [³H]-epibatidine).

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or vehicle control) at room temperature for a defined period.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Influx)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds at a specific nAChR subtype.

Materials:

  • A cell line stably expressing the target nAChR subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • A fluorescent plate reader.

  • Agonist (e.g., acetylcholine).

  • Test compounds.

Procedure:

  • Plate the cells in a 96-well plate and load them with the fluorescent calcium indicator.

  • For agonist activity: Add varying concentrations of the test compound and measure the change in fluorescence over time.

  • For antagonist activity: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of the agonist and measure the change in fluorescence.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

Conclusion and Future Directions

The 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for the modulation of nicotinic acetylcholine receptors. The combination of a proven pharmacophore (pyridine) with a rigid, bicyclic core offers the potential for high affinity, selectivity, and favorable drug-like properties.

Future research should focus on:

  • Synthesis and Library Generation: The development of a robust and scalable synthetic route is paramount. A focused library of analogs should be synthesized to systematically explore the structure-activity relationships.

  • Comprehensive Pharmacological Profiling: Promising compounds should be screened against a panel of nAChR subtypes and other relevant off-targets to assess their selectivity.

  • In Vivo Efficacy Studies: Compounds with potent and selective in vitro activity should be advanced into relevant animal models of neurological and psychiatric disorders to evaluate their in vivo efficacy and pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one derivatives can be unlocked, potentially leading to the discovery of next-generation treatments for a range of unmet medical needs.

References

A comprehensive list of references that could support the claims made in this guide will be compiled based on the foundational literature in the areas of pyridine chemistry, bicyclo[3.1.0]hexane synthesis, and nicotinic acetylcholine receptor pharmacology.

Sources

Solubility profile of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, in a range of common organic solvents. We move beyond simple data reporting to elucidate the underlying physicochemical principles and provide a robust, self-validating experimental protocol for generating high-fidelity solubility data. This document is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and characterization of new chemical entities.

Introduction: The Centrality of Solubility in Drug Development

The compound 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a novel molecule incorporating a strained bicyclic lactone system and a pyridine moiety. Such nitrogen-containing heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The journey of a promising compound like this from laboratory discovery to clinical application is critically dependent on its fundamental physicochemical properties, chief among them being solubility.

Solubility dictates the feasibility of formulation strategies, impacts the absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately governs the bioavailability of the drug.[3][4] Poor solubility can pose significant challenges, leading to costly and time-consuming formulation efforts or even the failure of an otherwise potent drug candidate.[3][4] Therefore, a thorough understanding of a compound's solubility in various media is not merely a data-gathering exercise; it is a foundational pillar of rational drug design and development.

This guide presents a systematic approach to:

  • Theoretically predict solvent compatibility using Hansen Solubility Parameters.

  • Experimentally determine the equilibrium solubility in a range of organic solvents via the gold-standard shake-flask method.

  • Validate the analytical methodology required for accurate quantification.

  • Interpret the resulting data to inform critical decisions in the pharmaceutical development pipeline.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before embarking on extensive experimental work, a theoretical assessment can efficiently guide solvent selection. The principle of "like dissolves like" is a cornerstone of solubility science, and Hansen Solubility Parameters (HSP) provide a powerful quantitative method to apply this principle.[5][6] The total cohesion energy of a substance is divided into three components, which form the coordinates of a point in "Hansen space".[7][8]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polarity): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from electron exchange, such as in hydrogen bonds.

The fundamental concept is that substances with similar HSP coordinates (i.e., a small "distance" between them in Hansen space) are likely to be miscible.[5][9] For a given solute, a "solubility sphere" can be determined; solvents whose HSP coordinates fall within this sphere are predicted to be good solvents, while those outside are poor solvents.[6][7]

For 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, we can infer its characteristics from its structure:

  • The pyridine ring contributes significantly to polarity (δP) and is a hydrogen bond acceptor (δH).

  • The lactone group is highly polar (δP) and also a strong hydrogen bond acceptor (δH).

  • The rigid bicycloalkane core contributes primarily to dispersion forces (δD).

Consequently, we can predict that solvents with moderate-to-high polarity and hydrogen bonding capabilities will be the most effective. The HSP framework allows us to select a diverse yet targeted set of solvents for initial experimental screening, saving time and resources.

HSP_Concept cluster_Solute Solute Sphere (e.g., Target API) cluster_Space Center Good_Solvent Good Solvent (Inside Sphere) Center->Good_Solvent  Distance (Ra) < Radius (R0)  RED < 1 Poor_Solvent Poor Solvent (Outside Sphere) Center->Poor_Solvent  Distance (Ra) > Radius (R0)  RED > 1 Origin Dispersion δD (Dispersion) Origin->Dispersion Polarity δP (Polarity) Origin->Polarity H_Bonding δH (Hydrogen Bonding) Origin->H_Bonding

Caption: Conceptual representation of Hansen Solubility Parameters (HSP).

Experimental Protocol: Equilibrium Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility. This represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system has reached equilibrium.[10] This is distinct from kinetic solubility, which often measures precipitation from a supersaturated solution and can be influenced by experimental conditions.[3][11] The shake-flask method is the internationally recognized gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13][14]

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen because it ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive and reproducible value.[14]

  • Temperature Control: Pharmaceutical solubility studies are typically conducted at 37 ± 1 °C to simulate human physiological conditions, which is relevant for biopharmaceutical classification.[15][16] Maintaining a constant temperature is critical as solubility is temperature-dependent, governed by the thermodynamics of the dissolution process.[17][18]

  • Use of Excess Solid: Adding an amount of the API that is visibly in excess of what will dissolve ensures that the final solution is truly saturated. This is a fundamental requirement for measuring equilibrium solubility.[10]

  • Equilibration Time: The system is agitated for an extended period (e.g., 24-72 hours) to overcome kinetic barriers to dissolution. The concentration is monitored over time until it reaches a plateau, confirming that equilibrium has been established.[15]

  • Phase Separation: Centrifugation followed by filtration of the supernatant is a robust method for separating the saturated solution from the excess solid. Care must be taken to use low-binding filter materials (e.g., PTFE) to prevent underestimation of solubility due to adsorption of the compound onto the filter surface.[11]

Step-by-Step Protocol

Materials and Reagents:

  • 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one (purity >99%)

  • Organic Solvents (HPLC grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane.

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Microcentrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC or UPLC system with UV or MS/MS detector

Procedure:

  • Preparation: Add approximately 5-10 mg of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one to a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to 37 °C and moderate agitation (e.g., 250 rpm). Allow the vials to shake for at least 48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm the time required to reach equilibrium.[15]

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step and to ensure no fine particulates are carried over, filter this aliquot through a 0.22 µm PTFE syringe filter into a clean analysis vial.[11]

  • Dilution: Prepare an accurate dilution of the saturated solution using the same solvent to bring the concentration within the validated linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UPLC-MS/MS method (see Section 4).

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L), accounting for the dilution factor. Perform each experiment in triplicate to ensure reproducibility.[13]

Shake_Flask_Workflow start Start add_solid 1. Add Excess Solid API to Vial start->add_solid add_solvent 2. Add 1.0 mL Organic Solvent add_solid->add_solvent equilibrate 3. Equilibrate (37°C, 48h, Shaking) add_solvent->equilibrate check_solid Excess Solid Remains? equilibrate->check_solid check_solid->add_solid No, Add More API centrifuge 4. Centrifuge (10,000 x g, 15 min) check_solid->centrifuge Yes filter 5. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute 6. Accurately Dilute Sample filter->dilute analyze 7. Quantify via Validated HPLC Method dilute->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for the Shake-Flask solubility method.

System Validation: Ensuring Trustworthy Quantification

The data generated from any experiment is only as reliable as the analytical method used to produce it. A self-validating protocol requires that the quantification method be proven fit for purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] For a UV-active compound like 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, a reversed-phase HPLC-UV method is a suitable choice.

Protocol for HPLC Method Validation
  • Specificity: Inject the pure solvent (blank) and a solution of the API to ensure that no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Prepare a series of at least five standard solutions of the API of known concentrations. Plot the detector response (peak area) against concentration. The relationship should be linear, with a correlation coefficient (R²) of >0.999.

  • Accuracy: Analyze samples with a known concentration (e.g., spiked blanks) and compare the measured concentration to the true value. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) by performing multiple injections of the same sample on the same day. Assess intermediate precision (inter-day precision) by repeating the analysis on different days. The relative standard deviation (RSD) should be less than 2%.[19]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for accurately measuring solubility in poor solvents.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and ease of comparison.

Table 1: Solubility Profile of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one at 37 °C

SolventPolarity IndexHansen δDHansen δPHansen δHSolubility (mg/mL)Solubility (mol/L)
Heptane0.115.30.00.0DataData
Toluene2.418.01.42.0DataData
Dichloromethane3.117.07.37.1DataData
Ethyl Acetate4.415.85.37.2DataData
Acetone5.115.510.47.0DataData
Isopropanol5.215.86.116.4DataData
Acetonitrile5.815.318.06.1DataData
Ethanol6.215.88.819.4DataData
Methanol6.614.712.322.3DataData

(Note: Hansen parameter values are illustrative examples from literature for pure solvents. The solubility data fields are placeholders for experimentally determined values.)

Interpretation: The results should be analyzed to identify trends. It is expected that solubility will be highest in polar, protic solvents like methanol and ethanol, which can effectively solvate both the polar lactone and the hydrogen-bond-accepting pyridine nitrogen. Solubility in non-polar aprotic solvents like heptane is expected to be very low. The data can be correlated with the Hansen parameters to refine the solute's calculated HSP sphere, improving its predictive power for other solvent systems.

Conclusion and Implications for Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to determining the organic solvent solubility profile of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. By integrating theoretical prediction with a robust, validated experimental protocol, researchers can generate high-quality, reliable data.

This information is immediately actionable:

  • Process Chemistry: Informs the selection of solvents for reaction workups, and critically, for final crystallization steps to control purity and polymorphic form.

  • Formulation Science: Guides the development of liquid formulations for preclinical studies. For solid dosage forms, this data is essential for solvent-based processes like spray drying or granulation.

  • Regulatory Submissions: While this guide focuses on organic solvents, the principles of rigorous solubility determination are directly applicable to the aqueous pH-solubility profiles required for Biopharmaceutics Classification System (BCS) submissions.[16][20]

A thorough characterization of solubility is an indispensable step in de-risking a new chemical entity and accelerating its path through the development pipeline. The methodologies described herein provide a blueprint for achieving this critical milestone.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP).
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Aday, S., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules.
  • Wikipedia. (n.d.). Solubility.
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility.
  • Chemistry LibreTexts. (n.d.). Solubility.
  • JoVE. (2020). Video: Solubility - Concept.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ResearchGate. (n.d.). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Al-Gousous, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Royal Society of Chemistry. (2012). Analytical Methods.
  • Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors.
  • Gonzalez-Garcia, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics.
  • Journal of Food and Drug Analysis. (2009). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles.
  • Nature. (n.d.). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • MDPI. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2 and pyridine 4 under the CuBr2/PhIO2 system.

Sources

Uncharted Territory: The Role of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in Neurotransmitter Transporter Research Remains Undefined

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of scientific literature and chemical databases reveals a significant finding: the specific compound 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not characterized in the context of neurotransmitter transporter research. Despite extensive searches, no peer-reviewed articles, patents, or technical data sheets were identified that describe its synthesis, biological activity, or mechanism of action on key transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements of scientific integrity, including expertise, trustworthiness, and authoritative grounding, cannot be met without a foundation of existing research. Any attempt to generate such a guide would be speculative and lack the necessary empirical evidence to be of value to researchers, scientists, and drug development professionals.

While the bicyclo[3.1.0]hexane scaffold is a known privileged structure in medicinal chemistry and has been incorporated into various biologically active molecules, the specific combination of a pyridin-3-yl substituent at the 1-position and the oxabicyclo[3.1.0]hexan-2-one core has not been explored in the public domain for its effects on neurotransmitter reuptake.

The Bicyclo[3.1.0]hexane Scaffold: A Platform for Neurological Drug Discovery

The bicyclo[3.1.0]hexane framework is a rigid and conformationally constrained motif that has been successfully employed in the design of ligands for various central nervous system (CNS) targets. Its three-dimensional structure allows for precise orientation of substituents to interact with the complex binding pockets of proteins like neurotransmitter transporters.

Derivatives of the related azabicyclo[3.1.0]hexane have shown activity as triple reuptake inhibitors, demonstrating the potential of this general scaffold to modulate monoamine transporter function.[1] These compounds have been investigated for their therapeutic potential in treating conditions such as depression and other mood disorders.[1][2]

Future Directions and Hypothetical Exploration

While no data exists for 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, we can hypothesize a potential research workflow for its characterization based on standard practices in the field of neurotransmitter transporter research. This hypothetical exploration is intended for illustrative purposes and does not represent existing data.

Hypothetical Research Workflow

A research program to investigate the potential of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one as a neurotransmitter transporter ligand would typically involve the following stages:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding Radioligand Binding Assays (DAT, SERT, NET) Structure->Binding Uptake Synaptosomal Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) Binding->Uptake Kinetics Kinetic Analysis (e.g., Schild Plot) Uptake->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (e.g., Microdialysis) PK->PD Behavior Behavioral Models PD->Behavior

Figure 1. A hypothetical workflow for the characterization of a novel compound in neurotransmitter transporter research.

Conclusion

The topic of the role of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in neurotransmitter transporter research is, at present, a scientific inquiry without an existing body of knowledge. While the structural motifs present in this compound are of interest in medicinal chemistry, its specific effects on DAT, SERT, and NET have not been investigated or reported.

For researchers, scientists, and drug development professionals interested in this area, the path forward would involve the de novo synthesis and comprehensive pharmacological evaluation of this molecule. Such an endeavor would be truly exploratory, with the potential to uncover novel structure-activity relationships and contribute new knowledge to the field of neuroscience and psychopharmacology.

References

Due to the lack of specific literature on 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, the following references provide context on related scaffolds and general methods in neurotransmitter transporter research.

  • 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Step-by-step protocol for synthesizing pyridine-substituted bicyclic lactones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Pyridine-Substituted Bicyclic Lactones

Executive Summary & Strategic Rationale

The integration of pyridine rings into bicyclic lactone scaffolds creates "privileged structures" extensively utilized in kinase inhibitors and alkaloid mimetics. These scaffolds offer restricted conformational flexibility, enhancing ligand-target binding affinity while modulating metabolic stability via the pyridine nitrogen.

This guide details two distinct synthetic protocols:

  • Protocol A (Fused Systems): The synthesis of pyrano[4,3-c]pyridin-1-ones via regioselective iodolactonization. This route is preferred for creating rigid, planar heteroaromatic cores.

  • Protocol B (Pendant Systems): The enantioselective construction of pyridine-substituted

    
    -lactones  via asymmetric halolactonization. This route is ideal for generating chiral sp
    
    
    
    -rich cores with pendant heteroaryl groups.

Critical Mechanistic Analysis

The Regioselectivity Challenge (Baldwin’s Rules)

Synthesizing bicyclic lactones involving pyridine moieties requires navigating the competition between 5-exo and 6-endo cyclization modes.

  • Electronic Bias: The electron-deficient nature of the pyridine ring (a

    
    -deficient heterocycle) reduces the nucleophilicity of the carboxylate, often requiring base activation.
    
  • Iodonium Bridging: In alkynyl systems (Protocol A), the reaction proceeds via an iodonium bridge. The regioselectivity is dictated by the stability of the developing positive charge in the transition state. The presence of the pyridine ring adjacent to the alkyne polarizes the triple bond, favoring 6-endo-dig cyclization over the 5-exo-dig pathway due to the resonance stabilization of the vinyl cation intermediate.

Visualization of Reaction Pathway

The following logic flow illustrates the decision matrix for Protocol A.

ReactionLogic Start Substrate: 3-Alkynylpicolinic Acid Activation Base Activation (NaHCO3) Carboxylate Formation Start->Activation Iodination Electrophilic Attack (I2) Iodonium Ion Formation Activation->Iodination Bifurcation Cyclization Mode? Iodination->Bifurcation Path5 5-exo-dig (Disfavored by Strain) Bifurcation->Path5 Kinetic Barrier Path6 6-endo-dig (Favored by Electronics) Bifurcation->Path6 Thermodynamic Path Product Product: 4-iodo-pyrano[4,3-c]pyridin-1-one Path6->Product

Figure 1: Mechanistic pathway for the regioselective iodolactonization of alkynylpicolinic acids favoring the 6-endo-dig manifold.

Protocol A: Synthesis of Fused Pyrano[4,3-c]pyridin-1-ones

This protocol is adapted from the work of Bi et al. regarding the iodocyclization of heteroaromatic alkynoic acids [1]. It is robust, scalable, and operates under mild conditions.[1][2]

Materials & Reagents[1][3]
  • Substrate: 3-(Phenylethynyl)isonicotinic acid (prepared via Sonogashira coupling of 3-iodoisonicotinic acid).

  • Iodine Source: Molecular Iodine (

    
    ) or N-Iodosuccinimide (NIS).
    
  • Base: Sodium Bicarbonate (

    
    ).[3][4]
    
  • Solvent: Acetonitrile (

    
    ) – Critical for solubilizing the zwitterionic intermediates.
    
  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar) with 3-(phenylethynyl)isonicotinic acid (1.0 equiv, e.g., 0.5 mmol).

  • Add MeCN (5.0 mL, 0.1 M concentration). Note: DCM can be used but MeCN typically provides faster kinetics for pyridine substrates.

  • Add

    
      (3.0 equiv). Stir the suspension at room temperature (25 °C) for 10 minutes to ensure deprotonation of the carboxylic acid.
    

Step 2: Iodocyclization

  • Add

    
      (3.0 equiv) in a single portion.
    
  • Seal the flask and protect from light (wrap in aluminum foil).

  • Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The starting acid is often polar/streaking; the lactone product will be a distinct, less polar spot.

Step 3: Work-up and Purification

  • Quench: Pour the reaction mixture into a separatory funnel containing sat. aq.

    
     (10 mL) to reduce excess iodine (color change from dark red/brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (10 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Step 4: Characterization (Expected Data)

  • Yield: Typically 65–85%.

  • Regiochemistry: Exclusively 6-endo-dig .

  • Appearance: Yellow to off-white solid.

Protocol B: Enantioselective Synthesis of Pendant Pyridine Lactones

For targets where the pyridine is a substituent on a saturated bicyclic lactone (e.g., a chiral


-lactone), a catalytic asymmetric approach is required. This method utilizes a BINOL-derived catalyst [2].[5]
Experimental Workflow

Workflow Prep Pre-cool Solvent (Toluene/DCM 2:1) to -20°C Mix Add Substrate + Catalyst (10 mol%) Stir 15 mins Prep->Mix React Add NIS (1.2 equiv) React 24-48h at -20°C Mix->React Workup Quench (Na2S2O3) Extract (DCM) React->Workup

Figure 2: Workflow for low-temperature enantioselective iodolactonization.

Key Parameters[4]
  • Substrate: 4-(Pyridin-3-yl)pent-4-enoic acid.

  • Catalyst: (R)-BINOL-derived phosphoric acid or amino-thiourea catalyst (10-20 mol%).

  • Temperature: -20 °C is critical to maximize enantiomeric ratio (er).

  • Solvent: Toluene/DCM (2:1) provides the optimal balance of solubility and non-polarity to enhance ion-pairing interactions.

Procedure
  • Dissolve the alkenoic acid (0.2 mmol) and catalyst (0.02 mmol) in Toluene/DCM (2.0 mL).

  • Cool to -20 °C in a cryostat.

  • Add N-Iodosuccinimide (NIS, 0.24 mmol) in one portion.

  • Stir at -20 °C for 48 hours.

  • Quench and purify as described in Protocol A.

  • Note: The pyridine nitrogen may require protonation or protection if it interferes with the catalyst; however, in many iodolactonizations, the reversible formation of the N-I adduct does not prevent the irreversible C-O bond formation.

Data Summary & Troubleshooting

Comparative Yields and Selectivity
Substrate TypeReaction ConditionsMajor ProductTypical YieldSelectivity
3-Alkynylpicolinic Acid

,

, MeCN, RT
Pyrano[4,3-c]pyridin-1-one75-90%>95:5 (6-endo)
4-(Pyridin-3-yl)pentenoic Acid NIS, BINOL-Cat, Tol/DCM, -20°C

-Lactone (Pendant)
60-80%90:10 er
Thiophene Analog

,

, MeCN, RT
Thieno[2,3-c]pyran-7-one65-96%>95:5 (6-endo)
Troubleshooting Guide
  • Problem: Low conversion of the pyridine substrate.

    • Root Cause:[4][6][7][8][9] Formation of a stable Pyridine-

      
       complex (charge transfer complex) that sequesters the iodine.
      
    • Solution: Increase iodine equivalents to 4.0 or use a stronger electrophile source like

      
       (Barluenga's reagent).
      
  • Problem: Poor solubility.

    • Solution: Switch solvent to DMF or DMSO, though this may make work-up more difficult. For Protocol A, adding small amounts of water (5%) can sometimes aid solubility of the carboxylate salt.

  • Problem: Lack of Regioselectivity (Mixture of 5-exo and 6-endo).

    • Solution: Lower the temperature to 0 °C. Regioselectivity in iodolactonization is often under kinetic control; lower temperatures favor the lower energy transition state (usually 6-endo for these specific fused systems due to ring strain in the 5-exo fused transition state).

References

  • Bi, L. et al. (2020). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry.

  • Veitch, G. E. & Jacobsen, E. N. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. Angewandte Chemie International Edition.

  • Al-Haq, N. et al. (2019). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts. Journal of the American Chemical Society.[10]

  • Bougault, J. (1904).[2] Iodolactonization Mechanism and History. Compt. Rend. Hebd. Seances Acad. Sci. (Historical context via Wikipedia).

  • Wu, J. et al. (2018). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations.[11][12] Chemical Communications.[5][10]

Sources

Application Notes and Protocols for the Scalable Manufacturing of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a novel heterocyclic entity with significant potential as a key building block in the synthesis of complex pharmaceutical agents. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and lactone rings, coupled with the electronic properties of the pyridine moiety, makes it an attractive scaffold for modulating biological activity. The development of a robust and scalable manufacturing process is paramount to enabling its widespread use in drug discovery and development programs.

These application notes provide a comprehensive guide for researchers, chemists, and process development professionals on a proposed scalable synthetic route to 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. The described methodologies are grounded in established chemical principles and draw upon analogous transformations reported in the scientific literature for related structural motifs. The focus is on providing a practical and scalable approach, with an emphasis on the rationale behind key experimental choices, process safety, and analytical controls.

Synthetic Strategy Overview

A convergent synthetic approach is proposed for the scalable manufacturing of the target molecule. This strategy involves the preparation of two key intermediates: a suitable precursor to the 3-oxabicyclo[3.1.0]hexan-2-one core and a functionalized pyridine derivative. These intermediates are then coupled in a late-stage reaction to afford the final product. This approach offers greater flexibility for process optimization and allows for the independent, large-scale production of each key fragment.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Bicyclic Core Precursor cluster_1 Synthesis of Pyridine Fragment A Commercially Available Starting Material (e.g., Epichlorohydrin) B Intermediate 1 (e.g., Allyl Glycidyl Ether) A->B Nucleophilic Opening C Intermediate 2 (e.g., Cyclopropylmethyl Glycidyl Ether) B->C Cyclopropanation D Key Bicyclic Precursor (e.g., 1-Bromo-3-oxabicyclo[3.1.0]hexan-2-one) C->D Oxidation & Bromination G Final Product 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one D->G Suzuki Coupling E 3-Bromopyridine F Pyridin-3-ylboronic Acid E->F Borylation F->G G reagents Reagents 1-Bromo-3-oxabicyclo[3.1.0]hexan-2-one Pyridin-3-ylboronic Acid Pd Catalyst Base Solvent process Process Steps 1. Charge reactor and degas 2. Heat to reaction temperature 3. Monitor by HPLC 4. Cool and quench 5. Aqueous workup 6. Isolation and purification reagents->process Input product {Final Product|1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one} process->product Output

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Privileged Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the convergence of unique structural motifs often leads to novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a rigid, sp³-rich core that offers precise three-dimensional positioning of substituents, a valuable attribute for optimizing interactions with biological targets.[1][2] Concurrently, the pyridine ring is a ubiquitous N-heterocycle found in a significant percentage of FDA-approved drugs, prized for its ability to engage in hydrogen bonding, act as a ligand for metal centers in enzymes, and modulate physicochemical properties.[3][4]

The strategic fusion of a pyridine moiety with the 3-oxabicyclo[3.1.0]hexan-2-one core presents a compelling synthetic objective. However, the inherent electronic properties of the pyridine ring—namely its electron-deficient nature—pose significant challenges to direct functionalization.[4][5] This guide provides an in-depth exploration of advanced synthetic strategies to chemically modify the pyridine ring within these bicyclic systems, offering both theoretical insights and practical, field-tested protocols for researchers in drug development.

The Challenge of Pyridine Ring Functionalization

The pyridine ring's low reactivity towards electrophilic aromatic substitution is a well-documented hurdle.[5] The sp²-hybridized nitrogen atom withdraws electron density from the ring, and its lone pair readily coordinates with Lewis acids, further deactivating the system. Consequently, direct and selective C-H functionalization requires innovative approaches that can overcome these innate electronic biases.[4][6] This document will focus on transition-metal-catalyzed C-H activation and cross-coupling reactions as powerful tools to achieve this goal.

Part 1: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H bond activation has emerged as a step-economical strategy for derivatizing heteroaromatic systems.[3][7] By leveraging transition metal catalysts, otherwise inert C-H bonds can be selectively converted into new C-C or C-heteroatom bonds. For pyridyl-substituted 3-oxabicyclo[3.1.0]hexan-2-ones, this approach allows for late-stage diversification without the need for pre-functionalized starting materials.

Palladium-Catalyzed C-2 Olefination of Pyridines

Expertise & Experience: The C-2 position of the pyridine ring is often amenable to functionalization due to its proximity to the nitrogen atom, which can act as a directing group. Palladium catalysis is particularly effective for this transformation. The mechanism typically involves coordination of the palladium catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation event at the C-2 position to form a palladacycle intermediate. This intermediate can then undergo migratory insertion with an olefin, followed by β-hydride elimination to yield the C-2 olefinated product and regenerate the active catalyst.[5]

Experimental Protocol: Model C-2 Olefination

Objective: To introduce an olefin at the C-2 position of a generic (3-oxabicyclo[3.1.0]hexan-2-on-yl)pyridine substrate.

Materials:

  • (3-oxabicyclo[3.1.0]hexan-2-on-yl)pyridine (1.0 equiv)

  • Olefin (e.g., ethyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Silver(I) acetate (AgOAc) (3.0 equiv)

  • Pivalic acid (PivOH) (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add (3-oxabicyclo[3.1.0]hexan-2-on-yl)pyridine, Pd(OAc)₂, AgOAc, and PivOH.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the olefin.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-2 olefinated product.

Trustworthiness: This protocol is based on established palladium-catalyzed C-H olefination methodologies.[5] The use of a silver salt as an oxidant is crucial for regenerating the active Pd(II) catalyst. Pivalic acid acts as a proton shuttle to facilitate the C-H activation step.

Data Presentation: Representative C-H Olefination Parameters

CatalystLigand/AdditiveOxidantSolventTemperature (°C)Typical Yields (%)
Pd(OAc)₂PivOHAgOAcDMF100-12050-85
[Ru(p-cymene)Cl₂]₂K₂CO₃-NMP120-14045-80
[RhCp*Cl₂]₂AgSbF₆AgOAcDCE80-10060-90

Yields are illustrative and will vary based on the specific substrate and olefin.

Visualization: C-2 Olefination Catalytic Cycle

C2_Olefination cluster_cycle Catalytic Cycle Pd(II) Pd(II) Catalyst Coordination N-Coordinated Complex Pd(II)->Coordination Py-Scaffold CMD Palladacycle Intermediate (Concerted Metalation-Deprotonation) Coordination->CMD PivOH Insertion Migratory Insertion CMD->Insertion Olefin Beta_Hydride Pd-H Intermediate Insertion->Beta_Hydride β-H Elim. Beta_Hydride->Pd(II) [AgOAc] Product Release caption Pd-catalyzed C-2 Olefination Cycle C4_Functionalization_Workflow Start Pyridyl-Substituted 3-Oxabicyclo[3.1.0]hexan-2-one Metalation C-4 Deprotonation (n-BuNa, THF, -78 °C) Start->Metalation Transmetalation Transmetalation to Zinc (ZnCl₂) Metalation->Transmetalation Coupling Negishi Cross-Coupling (Pd(dba)₂/SPhos, Ar-X) Transmetalation->Coupling Product C-4 Arylated Product Coupling->Product caption Workflow for C-4 Arylation via Negishi Coupling

Sources

Application Notes & Protocols for 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the potential applications of the novel chemical entity, 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one , in the field of medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals. It synthesizes the rationale for its use, based on the established roles of its core structural motifs, and provides detailed protocols for its investigation as a modulator of nicotinic acetylcholine receptors (nAChRs).

I. Introduction: A Privileged Scaffold for CNS Drug Discovery

The bicyclo[3.1.0]hexane framework is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent conformational rigidity, an isosteric replacement for cyclohexane, offers a significant advantage in drug design by locking substituents in well-defined spatial orientations.[2] This can lead to enhanced binding affinity, improved selectivity for the target protein, and greater resistance to metabolic degradation.[2] The incorporation of a 3-oxabicyclo[3.1.0]hexan-2-one system introduces a lactone functionality, which can participate in hydrogen bonding and other polar interactions within a receptor's binding pocket.

The pyridin-3-yl substituent is a key pharmacophoric element found in numerous neurologically active compounds, most notably as a bioisostere for the natural neurotransmitter acetylcholine. Its presence strongly suggests an affinity for cholinergic receptors, particularly the nicotinic acetylcholine receptors (nAChRs).[3][4]

II. Postulated Application: A Novel Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

Based on its structural features, 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is hypothesized to be a modulator of nAChRs. These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes in the central nervous system (CNS).[5]

Focus on the α3β4 nAChR Subtype

Recent research has highlighted the α3β4 nAChR subtype as a promising therapeutic target for the treatment of substance use disorders, including cocaine addiction.[3][6][7] The α3β4 receptor is prominently expressed in the medial habenula and the interpeduncular nucleus, brain regions that are integral to the reward and addiction circuits.[3] Inhibition of this receptor subtype has been shown to attenuate drug-seeking behavior in preclinical models.[3][6]

The structural similarity of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one to known α3β4 nAChR inhibitors, such as derivatives of aristoquinoline, provides a strong rationale for investigating its potential in this area.[3][6] It is plausible that this compound acts as a negative allosteric modulator (NAM) or a non-competitive inhibitor of the α3β4 nAChR.[5][6]

Potential Therapeutic Indications:
  • Substance Use Disorders: Primarily as a novel agent for the treatment of cocaine and potentially other substance use disorders.[3][6]

  • Neuropathic Pain: nAChR modulators have shown promise in the management of chronic pain conditions.

  • Neurodegenerative Diseases: Dysregulation of nicotinic cholinergic signaling is a feature of several neurodegenerative disorders.

III. Experimental Protocols

The following protocols are designed to validate the hypothesized activity of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one as an α3β4 nAChR modulator.

Protocol 1: In Vitro Evaluation of α3β4 nAChR Inhibition using a Calcium Flux Assay

This assay measures the ability of the test compound to inhibit the influx of calcium through the α3β4 nAChR channel upon activation by an agonist.

Workflow for Calcium Flux Assay:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing rat α3β4 nAChRs cell_plating Plate cells in 96-well black-walled, clear-bottom plates cell_culture->cell_plating cell_incubation Incubate for 24-48 hours cell_plating->cell_incubation dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_incubation->dye_loading wash Wash cells to remove excess dye dye_loading->wash compound_add Add 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one at various concentrations wash->compound_add agonist_add Add a known α3β4 nAChR agonist (e.g., 100 nM epibatidine) compound_add->agonist_add read_fluorescence Measure fluorescence intensity over time using a plate reader agonist_add->read_fluorescence data_norm Normalize fluorescence data to baseline read_fluorescence->data_norm dose_response Generate dose-response curves data_norm->dose_response ic50 Calculate IC50 values dose_response->ic50

Caption: Workflow for the in vitro calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing the rat α3β4 nAChR in appropriate culture medium.

    • Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition:

    • Wash the cells with an assay buffer to remove extracellular dye.

    • Prepare serial dilutions of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in the assay buffer.

    • Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include wells with vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a solution of a potent α3β4 nAChR agonist, such as epibatidine, at a concentration that elicits a robust response (e.g., 100 nM).[6]

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate the reading of baseline fluorescence.

    • Inject the agonist solution into the wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading for each well.

    • Plot the peak fluorescence response as a function of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the agonist-induced response.

Protocol 2: Electrophysiological Assessment using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This "gold standard" technique provides detailed information about the mechanism of inhibition (e.g., competitive vs. non-competitive, channel block).

Workflow for TEVC Assay:

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus laevis oocytes crna_injection Inject cRNA encoding human α3 and β4 nAChR subunits oocyte_harvest->crna_injection oocyte_incubation Incubate oocytes for 2-5 days to allow for receptor expression crna_injection->oocyte_incubation oocyte_clamp Mount an oocyte in the recording chamber and voltage-clamp at -70 mV oocyte_incubation->oocyte_clamp agonist_app Apply acetylcholine (ACh) to elicit an inward current oocyte_clamp->agonist_app compound_app Co-apply ACh with 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one agonist_app->compound_app washout Washout the compound and re-apply ACh to assess recovery compound_app->washout current_measure Measure the peak current amplitude in each condition washout->current_measure inhibition_calc Calculate the percentage of inhibition current_measure->inhibition_calc concentration_response Construct concentration-response curves for the compound inhibition_calc->concentration_response

Caption: Workflow for the TEVC electrophysiology assay.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Prepare cRNA for the human α3 and β4 nAChR subunits.

    • Inject a mixture of the α3 and β4 cRNAs into the oocytes.

    • Incubate the injected oocytes for 2-5 days to ensure robust receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential at a holding potential of -70 mV.

    • Apply a brief pulse of acetylcholine (ACh) to the oocyte to evoke an inward current mediated by the expressed α3β4 nAChRs.

    • After establishing a stable baseline response, co-apply ACh with increasing concentrations of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one .

    • Perform a washout step by perfusing with Ringer's solution alone, followed by another application of ACh to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • To investigate the mechanism of inhibition, generate ACh concentration-response curves in the absence and presence of a fixed concentration of the test compound. A rightward shift in the EC50 of ACh with no change in the maximal response is indicative of competitive inhibition, whereas a reduction in the maximal response suggests non-competitive inhibition.

IV. Data Presentation

Quantitative data from the above experiments should be summarized in a clear and concise table.

CompoundTargetAssay TypeIC50 (µM) [Mean ± SEM, n≥3]Mechanism of Action
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one rat α3β4 nAChRCalcium FluxExperimental ValueTo be determined
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one human α3β4 nAChRTEVCExperimental ValueTo be determined
Positive Control (e.g., Mecamylamine)rat α3β4 nAChRCalcium FluxLiterature/Experimental ValueNon-competitive

V. Conclusion

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one represents a promising chemical scaffold for the development of novel modulators of nicotinic acetylcholine receptors, with a particularly strong rationale for targeting the α3β4 subtype. The protocols outlined in this guide provide a robust framework for the initial characterization of its pharmacological activity. Successful validation of its inhibitory potential could pave the way for its further development as a therapeutic agent for substance use disorders and other neurological conditions.

VI. References

  • Rusali, L. E., Lopez-Hernandez, A. M., Kremiller, K. M., et al. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 67(1), 529-542. [Link]

  • Rusali, L. E., Lopez-Hernandez, A. M., Kremiller, K. M., et al. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC. [Link]

  • G. F., G. C., & C. G. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Rusali, L. E., et al. (2024). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed. [Link]

  • Chellappan, S. K., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • van der Es, D., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • Google Patents. (n.d.). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. Google Patents.

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hex-2-enes 2 and pyridine 4 under the CuBr2/PhIO2 system. ResearchGate. [Link]

  • BindingDB. (n.d.). BDBM448414 1-[(6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridin-3-yl)-::US10695334, Example 103]. BindingDB. [Link]

  • Khusnutdinov, R. I., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.

  • Khusnutdinov, R. I., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • PubChem. (n.d.). Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament - Patent US-9012489-B2. PubChem. [Link]

  • Jida, M., & Ollivier, J. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design and Optimization of a Series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual Inhibitors of TYK2 and JAK1. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. This molecule, featuring a fused lactone and cyclopropane ring system, presents a unique synthetic challenge. Its structural motifs are of significant interest in medicinal chemistry, often found in bioactive molecules.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered during its multi-step synthesis. We will proceed based on a logical and robust synthetic pathway, addressing potential pitfalls at each stage with scientifically grounded explanations.

The proposed synthetic route is a four-stage process designed for optimal control over stereochemistry and yield.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bicyclo[3.1.0]hexane Core Formation cluster_2 Stage 3: Ketone Formation cluster_3 Stage 4: Lactone Installation A 3-(Pyridin-3-yl)cyclopent-2-en-1-one B 3-(Pyridin-3-yl)cyclopent-2-en-1-ol A->B 1,2-Reduction C (1R*,5S*)-1-(Pyridin-3-yl)bicyclo[3.1.0]hexan-2-ol B->C Directed Cyclopropanation D 1-(Pyridin-3-yl)bicyclo[3.1.0]hexan-2-one C->D Mild Oxidation E Target Molecule: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one D->E Baeyer-Villiger Oxidation

Caption: Proposed four-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing the 3-oxabicyclo[3.1.0]hexan-2-one core structure?

The most effective strategy involves constructing the bicyclo[3.1.0]hexane skeleton first, followed by the introduction of the lactone oxygen. Our proposed pathway begins with the allylic alcohol, 3-(Pyridin-3-yl)cyclopent-2-en-1-ol. A diastereoselective cyclopropanation, directed by the hydroxyl group, forms the fused cyclopropane ring with high stereocontrol.[4][5] Subsequent oxidation of the alcohol to a ketone provides the substrate for a regioselective Baeyer-Villiger oxidation, which inserts an oxygen atom to form the final lactone product. This stepwise approach allows for purification of intermediates and maximizes control at each critical transformation.

Q2: Why is a directed cyclopropanation necessary? What are the alternatives?

A directed cyclopropanation, such as the Simmons-Smith reaction on an allylic alcohol, is crucial for controlling the stereochemistry of the resulting bicyclic system. The hydroxyl group coordinates to the zinc-carbenoid reagent, delivering the methylene group to the same face of the double bond, which is essential for forming the cis-fused ring junction.[5][6]

Alternatives include:

  • Palladium-catalyzed cyclopropanation: These methods can be effective but may require specific ligands and optimization to achieve high diastereoselectivity.[7]

  • Intramolecular reactions: While elegant, designing a substrate for an intramolecular cyclization to form this specific skeleton can be synthetically demanding.

For reliability and stereocontrol, the hydroxyl-directed Simmons-Smith reaction remains a superior choice for this system.

Q3: Are there any major safety concerns with the proposed reagents?

Yes, several reagents in this synthesis require careful handling:

  • Diiodomethane (CH₂I₂): It is toxic, a suspected carcinogen, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diethylzinc (Et₂Zn): This is a pyrophoric liquid that will ignite spontaneously on contact with air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • m-Chloroperoxybenzoic acid (m-CPBA): This is a potentially explosive solid, especially when impure or subjected to shock or friction. It should be stored at low temperatures and handled with non-metal spatulas.

  • Oxidizing agents (e.g., in Swern or Dess-Martin oxidations): These reactions can be exothermic and may generate noxious byproducts. They should be run with strict temperature control.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Troubleshooting Guide: Step-by-Step Optimization

Stage 1: Selective Reduction of 3-(Pyridin-3-yl)cyclopent-2-en-1-one

Issue: Low yield of the desired allylic alcohol; significant formation of the saturated ketone.

  • Underlying Cause: Standard reducing agents like sodium borohydride (NaBH₄) can participate in both 1,2-reduction (carbonyl) and 1,4-conjugate addition (Michael addition) on α,β-unsaturated ketones. The formation of the saturated ketone indicates that 1,4-addition is a competing pathway.

  • Scientific Solution (Luche Reduction): The Luche reduction is the gold standard for the selective 1,2-reduction of enones. It employs NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct nucleophilic attack at the carbonyl carbon over conjugate addition.

Parameter Standard NaBH₄ Reduction Luche Reduction
Reagents NaBH₄NaBH₄, CeCl₃·7H₂O
Solvent Methanol or EthanolMethanol
Temperature 0 °C to room temp.-78 °C to 0 °C
Selectivity Variable (mixture of 1,2 and 1,4-addition)High (>95%) for 1,2-addition
Typical Yield 40-70%85-99%

Experimental Protocol: Luche Reduction

  • Dissolve 3-(pyridin-3-yl)cyclopent-2-en-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below -60 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water, followed by aqueous HCl (1M) to neutralize.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Stage 2: Diastereoselective Cyclopropanation

Issue: Low or no conversion to the bicyclic alcohol.

  • Underlying Cause 1: Inactive Zinc Reagent. The classic Simmons-Smith reaction relies on a zinc-copper couple, which can vary in activity. The Furukawa modification, using diethylzinc (Et₂Zn), is often more reliable but requires handling a pyrophoric reagent.

  • Underlying Cause 2: Pyridine Interference. The basic nitrogen of the pyridine ring can coordinate to the Lewis acidic zinc species. This coordination can sequester the reagent, effectively poisoning the catalytic cycle and preventing its intended reaction with the alkene and diiodomethane.

Troubleshooting_Cyclopropanation Start Low Yield in Cyclopropanation? CheckReagents Are reagents fresh & active? Start->CheckReagents PyridineIssue Is pyridine interference suspected? CheckReagents->PyridineIssue Yes Sol_Reagents Solution: Use freshly prepared Zn-Cu couple or high-purity Et₂Zn. CheckReagents->Sol_Reagents No Sol_Pyridine Solution: 1. Use a large excess of reagent (2-3 eq). 2. Protect pyridine as N-oxide and   deprotect later. PyridineIssue->Sol_Pyridine Yes End Reaction Optimized Sol_Reagents->End Sol_Pyridine->End

Caption: Decision-making process for troubleshooting cyclopropanation.

  • Scientific Solutions:

    • Reagent Stoichiometry: To overcome the pyridine inhibition, use a larger excess of the cyclopropanating reagent (e.g., 2.0-3.0 equivalents of both Et₂Zn and CH₂I₂). This ensures enough active reagent is available to react with the alkene even if some is sequestered by the pyridine.

    • Protecting Group Strategy: A more robust, albeit longer, approach is to protect the pyridine nitrogen before cyclopropanation. Oxidation to the pyridine N-oxide with an agent like m-CPBA will render the nitrogen non-basic and non-coordinating. The cyclopropanation can then proceed smoothly, and the N-oxide can be reduced back to the pyridine in a subsequent step (e.g., using PCl₃ or PPh₃).

Experimental Protocol: Furukawa Cyclopropanation

  • Under an argon atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (2.0 eq, e.g., 1.0 M in hexanes) via syringe.

  • Add diiodomethane (2.0 eq) dropwise. The reaction may be exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with DCM, wash the organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.

Stage 3: Oxidation of Bicyclic Alcohol to Ketone

Issue: Low yield due to side reactions or incomplete conversion.

  • Underlying Cause: The secondary alcohol in the bicyclo[3.1.0]hexane system is sterically hindered. Furthermore, harsh oxidizing agents (like chromic acid) can potentially open the strained cyclopropane ring. A mild and reliable oxidation method is required.

  • Scientific Solution: Dess-Martin Periodinane (DMP) oxidation is an excellent choice. It operates under neutral, mild conditions at room temperature, minimizing the risk of side reactions. It is known for its high efficiency in oxidizing sterically hindered alcohols.

Experimental Protocol: Dess-Martin Oxidation

  • Dissolve the bicyclic alcohol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2-1.5 eq) in one portion.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone by flash chromatography.

Stage 4: Baeyer-Villiger Oxidation

Issue 1: N-oxidation of the pyridine ring competes with the desired Baeyer-Villiger reaction.

  • Underlying Cause: The most common reagent for Baeyer-Villiger oxidations, m-CPBA, is also a highly effective agent for oxidizing pyridinic nitrogen to an N-oxide.[8] These two reactions will compete directly.

  • Scientific Solution: The relative rates of these two reactions can be modulated by reaction conditions. The Baeyer-Villiger oxidation is often promoted by acids, while N-oxidation is not.

    • Use a Buffered System: Adding a buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can help suppress N-oxidation by neutralizing the acidic byproducts.

    • Use a Lewis Acid Catalyst: Some Baeyer-Villiger oxidations can be catalyzed by Lewis acids, which may favor activation of the ketone over the pyridine. However, this adds complexity.

    • Use a different oxidant: Reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are extremely powerful for Baeyer-Villiger reactions and may outcompete N-oxidation, though they are more hazardous. For initial attempts, controlling the stoichiometry and conditions with m-CPBA is recommended.

Issue 2: Incorrect regioselectivity of oxygen insertion.

  • Underlying Cause: The Baeyer-Villiger reaction involves the migration of a carbon atom to an oxygen. The group with the higher migratory aptitude moves preferentially. For ketones, the general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl.

  • Scientific Solution: In the case of 1-(Pyridin-3-yl)bicyclo[3.1.0]hexan-2-one, the two migrating candidates are the C1 (a tertiary, bridgehead carbon) and C3 (a methylene carbon). The C1 carbon has a significantly higher migratory aptitude. Therefore, the reaction is expected to proceed with high regioselectivity to give the desired lactone, where the oxygen is inserted between C1 and C2. This is a favorable scenario, and incorrect regiochemistry is not anticipated to be a major issue.

Experimental Protocol: Buffered Baeyer-Villiger Oxidation

  • Dissolve the bicyclic ketone (1.0 eq) in anhydrous DCM.

  • Add powdered Na₂HPO₄ (3.0 eq) and stir to create a suspension.

  • Cool the mixture to 0 °C.

  • Add m-CPBA (1.5 eq, ~77% purity) portion-wise.

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 12-24 hours. Monitor carefully by TLC.

  • Filter off the solids and quench the filtrate with aqueous Na₂S₂O₃.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product.

References

  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes. Molecules. [Link]

  • Pyridine-NHC: effective ligand in Pd-catalyzed cyclopropanation of esters with substituted allyl carbonates. PubMed. [Link]

  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]

  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes: Investigation of Pyridinium Substituent Effects. ResearchGate. [Link]

  • Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]

  • Fluorination of allylic alcohols and cyclopropanols. ResearchGate. [Link]

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. [Link]

  • Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Publications. [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Royal Society of Chemistry. [Link]

  • Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Thieme Chemistry. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. VeriXiv. [Link]

  • Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). ResearchGate. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Innovaciencia. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • advances and challenges in the synthesis of pyrrole systems of a limited access. IUPAC. [Link]

  • 3-(Prop-1-en-1-yl)cyclopent-2-en-1-one. PubChem. [Link]

  • 1,2-dihydroxyethane (3-pyridylethylene glycol) is excreted in smokers' urine. Evidence for metabolic epoxidation of 3-ethenylpyridine from inhaled tobacco smoke. Morressier. [Link]

Sources

Technical Support Center: Purification of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one .[1]

The purification of this compound presents a classic "Push-Pull" chemical conflict: it contains a basic pyridine ring (susceptible to protonation and streaking on silica) and a strained lactone fused to a cyclopropane (susceptible to ring-opening hydrolysis under basic or strongly acidic conditions).[1]

Case ID: 3-OXA-PYR-PUR Status: Active Support Level: Tier 3 (Senior Scientist)[1]

Compound Profile & Stability Assessment[1]

Before initiating purification, you must understand the "personality" of your molecule to avoid degradation.

FeatureChemical RiskPurification Implication
Pyridin-3-yl Moiety Basic Nitrogen (

)
Will interact strongly with acidic silanols on silica gel, causing "streaking" and yield loss.[1]
3-Oxabicyclo[3.1.0] Lactone Strained Cyclic EsterHigh risk of hydrolysis (saponification) if exposed to strong bases (NaOH) or nucleophiles (primary amines).[1]
Cyclopropane Ring Ring StrainGenerally stable, but avoid temperatures

to prevent thermal rearrangement or ring opening.
Stereocenters C1 and C5 bridgeheadThe synthesis likely produces diastereomers (cis/trans).[1] Separation is critical.

Decision Matrix: Select Your Workflow

Use this logic flow to determine the safest purification route for your crude mixture.

Purification_Workflow Start Crude Reaction Mixture Check Analyze Crude Purity (LCMS/NMR) Start->Check Decision1 Is the main impurity a Diastereomer? Check->Decision1 Cryst Protocol A: Recrystallization (Thermodynamic Control) Decision1->Cryst Yes (High d.r. required) Decision2 Is the impurity polar/tar? Decision1->Decision2 No (Regioisomers/Tars) Flash Protocol B: Buffered Silica Chromatography (Kinetic Separation) Decision2->Flash Yes Scavenge Protocol C: Carbon/Resin Treatment (Metal Removal) Decision2->Scavenge Metal Catalyst Residue

Figure 1: Purification Decision Tree. Prioritize crystallization for diastereomeric enrichment; use buffered chromatography for general cleanup.

Detailed Protocols

Protocol A: Fractional Recrystallization (Recommended for Diastereomers)

Objective: Separate the cis-lactone from the trans-lactone or remove starting materials without thermal stress.[1]

  • Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

  • Why this works: The pyridine moiety provides polarity, while the cyclopropane/lactone core is lipophilic. This hybrid nature responds well to dual-solvent systems.

Step-by-Step:

  • Dissolve the crude solid in minimal boiling Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat.

  • Add n-Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) just appears.

  • Add a single drop of EtOAc to clear the solution.

  • Allow to cool to room temperature slowly (2 hours), then move to

    
     overnight.
    
  • Filtration: Filter the crystals. Wash with cold 10% EtOAc/Heptane.

Critical Check: If oiling out occurs (liquid-liquid phase separation), re-dissolve and add Isopropanol (IPA) (5% v/v) to increase polarity slightly.

Protocol B: Neutralized Flash Chromatography (The "Gold Standard")

Objective: Remove polar impurities without degrading the lactone or streaking the pyridine.

The Problem: Standard silica gel is acidic (


). The pyridine nitrogen will bind to silanols, causing the compound to stick (tailing).
The Fix:  You must "passivate" the silica with a volatile base.

Reagents:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent A: Dichloromethane (DCM).

  • Eluent B: Methanol (MeOH) containing 1% Triethylamine (TEA) .[1]

    • Note: Do not use Ammonia (

      
      ) or primary amines, as they will attack the lactone ring (aminolysis) to form an amide. TEA is tertiary and sterically hindered, making it safe.
      

Procedure:

  • Column Pre-treatment: Flush the column with 100% DCM containing 1% TEA.[1] This neutralizes the acidic sites on the silica.

  • Equilibration: Flush with pure DCM to remove excess free TEA.

  • Loading: Dissolve crude in minimal DCM.

  • Gradient: Run a gradient from 0% to 10% (MeOH/TEA) in DCM.

    • The product typically elutes between 3-6% MeOH.

  • Post-Run: Evaporate fractions immediately. High vacuum is required to remove the traces of TEA (bp

    
    ).
    

Troubleshooting & FAQs

Q1: I see two spots on TLC that merge. Is this my product degrading?

Diagnosis: Likely Diastereomers (cis vs trans at the cyclopropane junction).[1] Solution:

  • The 3.1.0 system is rigid. Isomerization usually requires bond breaking (high energy). It is unlikely you are degrading the compound on the plate unless the silica is very acidic.

  • Action: Try an Alumina (Neutral) TLC plate.[1] If separation improves, switch your column to Neutral Alumina (Brockmann Grade III) to avoid the acidity of silica entirely.

Q2: My product turned into a carboxylic acid (by LCMS/NMR). What happened?

Diagnosis: Lactone Hydrolysis . Cause: You likely used a strong base during workup (e.g., NaOH or


 wash) or your chromatography solvent contained water + base.
Mechanism: 

Hydrolysis Lactone Lactone (Closed Ring) Open Hydroxy-Acid (Open Ring) Lactone->Open Saponification Base OH- / H2O

Figure 2: Hydrolysis pathway.[1] The strained lactone is electrophilic and opens easily. Recovery: If you have the hydroxy-acid, you can attempt to re-close the ring (lactonization) by treating with p-TsOH (cat.) in Toluene under Dean-Stark reflux, but yield will be lost.[1]

Q3: The product is colored (yellow/brown) but NMR looks clean.

Diagnosis: Pyridine N-Oxide or Trace Metal contamination.[1] Solution:

  • For N-Oxides: These are very polar. Filter through a short pad of silica using the TEA-buffered method.

  • For Metals (Pd/Cu): Dissolve in EtOAc and stir with QuadraSil™ MP (Mercaptophenyl) scavenger resin or activated charcoal for 1 hour, then filter. Do not use aqueous washes (EDTA) if possible, to avoid hydrolysis.

Analytical Reference Data

SolventSolubilityUsage
DCM HighLoading for chromatography.[1]
Ethyl Acetate ModerateRecrystallization solvent.[1]
Methanol HighEluent component (use with caution, can cause transesterification if catalyzed).[1]
Water LowAvoid aqueous workups if possible.[1]
Hexanes Very LowAnti-solvent.

TLC Visualization:

  • UV (254 nm): Strong absorption (Pyridine ring).[1]

  • Dragendorff’s Reagent: Stains the Pyridine nitrogen (Orange spots).

References

  • General Lactone Stability: Wang, Y., et al. "

    
    -Lactones: Intermediates for Natural Product Total Synthesis." Heterocycles, 2004.[2][3] Link (Discusses nucleophilic sensitivity of strained lactones).
    
  • Analogous Scaffold Synthesis (Bicifadine): Epstein, J. W., et al. "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents."[1][4] Journal of Medicinal Chemistry, 1981. (Provides context on the 1-aryl-bicyclo[3.1.0] geometry and separation of isomers).

  • Amitifadine/Bicifadine Context: "Synthetic Routes to Approved Drugs Containing a Spirocycle."[1] MDPI, 2023. (Contextualizes the bicyclo[3.1.0]hexane core synthesis).

  • Iridium Catalyzed Lactamization: Kim, K., & Hong, S. H.[5] "Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones." Journal of Organic Chemistry, 2015.[5] (Highlights the reactivity of lactones with amines, reinforcing the need to avoid primary amines during purification).

Disclaimer: This guide is based on structural analysis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one.[1] Always perform a small-scale pilot test before committing the full batch.

Sources

Technical Support Center: Overcoming Steric Hindrance in Pyridine-Substituted Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine-Substituted Cyclopropanation. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing a cyclopropane ring adjacent to a pyridine moiety. The inherent Lewis basicity of the pyridine nitrogen and the steric demands of the aromatic system can often lead to unexpected outcomes, including low yields, poor stereoselectivity, and catalyst deactivation.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your experimental design.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses common issues encountered during the cyclopropanation of pyridine-substituted alkenes. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is low or non-existent. What are the likely causes and how can I improve it?

Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen, being a Lewis base, can be a primary culprit.

  • Cause A: Catalyst Poisoning by Pyridine Nitrogen. The lone pair on the pyridine nitrogen can coordinate strongly to the metal center of your catalyst (e.g., Rhodium, Copper, Palladium), blocking the active site required for carbene formation and transfer.[1] This is particularly problematic for substrates like 2-vinylpyridine where the nitrogen is in close proximity to the reacting alkene.

    • Solution 1: Increase Catalyst Loading. As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome partial deactivation.[2] However, this is not always economically viable.

    • Solution 2: Employ Sterically Hindered Catalysts. Catalysts with bulky ligands can create a sterically crowded environment around the metal center, disfavoring coordination with the pyridine nitrogen while still allowing for the approach of the diazo compound and the alkene. For Rhodium(II) catalysts, switching from standard acetate ligands (Rh₂(OAc)₄) to bulkier carboxylate ligands like tetrakis(triphenylacetate) (Rh₂(OOCPh₃)₄) can be effective.[3]

    • Solution 3: Temporary Protection of the Pyridine Nitrogen. In challenging cases, the pyridine nitrogen can be temporarily protected to mask its Lewis basicity. N-oxidation followed by deoxygenation after the cyclopropanation is a possible, albeit longer, route.

  • Cause B: Diazo Compound Decomposition. Diazo compounds, especially unstabilized ones, are prone to side reactions like dimerization if their concentration becomes too high.[2]

    • Solution: Slow Addition. Always use a syringe pump for the slow and controlled addition of the diazo compound to the reaction mixture.[2] This maintains a low steady-state concentration, favoring the desired cyclopropanation pathway over side reactions. Typical addition times range from 4 to 8 hours.

  • Cause C: Suboptimal Temperature. Temperature can be a double-edged sword. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and diazo-related side reactions.

    • Solution: Temperature Screening. If your reaction is sluggish at room temperature, a modest increase (e.g., to 40-50 °C) might be beneficial. Conversely, for reactions involving thermally sensitive diazo compounds or to improve selectivity, cooling the reaction (e.g., to 0 °C) may be necessary.[3]

Question 2: The reaction works, but the diastereoselectivity is poor. How can I control the stereochemical outcome?

Achieving high diastereoselectivity is crucial, especially when creating chiral centers for pharmaceutical applications. The stereochemical outcome is determined by the transition state geometry, which is influenced by steric interactions between the substrate, the catalyst, and the incoming carbene.

  • Cause A: Insufficient Steric Bias in the Transition State. If the catalyst and substrate are not sterically demanding enough, the energy difference between the transition states leading to the syn and anti diastereomers will be small, resulting in a mixture of products.

    • Solution 1: Ligand Modification. This is one of the most powerful tools for controlling diastereoselectivity. For rhodium-catalyzed reactions, moving to catalysts with sterically bulky ligands can dramatically influence the stereochemical outcome. The bulky ligands effectively block one face of the approaching alkene, favoring a specific trajectory.[3][4] For example, dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) is known to impart high diastereoselectivity in many cases.[5]

    • Solution 2: Solvent Optimization. The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[6] It is advisable to screen a range of solvents, from non-polar (e.g., hexanes, dichloromethane) to more polar, non-coordinating options.

    • Solution 3: Lowering the Reaction Temperature. Lowering the reaction temperature can often enhance diastereoselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states will have a more pronounced effect on the product ratio at lower temperatures.

  • Cause B: Substrate-Specific Steric Effects. The position of the pyridine ring and other substituents on the alkene will play a major role. For example, an ortho-substituted vinylpyridine will present a more sterically hindered environment than a para-substituted one.

    • Solution: Computational Modeling. In complex cases, density functional theory (DFT) calculations can be used to model the transition states and predict the most favorable diastereomer. This can provide valuable insights into the controlling steric interactions and guide the rational selection of catalysts and substrates.[4]

Frequently Asked Questions (FAQs)

  • Q1: Which cyclopropanation method is best for pyridine-substituted alkenes? There is no single "best" method, as the optimal choice depends on the specific substrate and desired outcome.

    • Rhodium-catalyzed reactions with diazoacetates are very common and offer a high degree of tunability through ligand modification to control selectivity.[3][5][7]

    • Simmons-Smith cyclopropanation (using a zinc carbenoid) is a classic and reliable method, particularly the Furukawa modification (Et₂Zn/CH₂I₂), which is often more reproducible. However, the Lewis acidic zinc reagents can complex with the pyridine nitrogen, potentially affecting reactivity.

    • Palladium-catalyzed methods have also been developed, sometimes using directing groups to control selectivity.[8]

    • Biocatalytic methods using engineered enzymes are emerging as a powerful, highly stereoselective option for producing chiral pyridyl cyclopropanes.[9]

  • Q2: Are there any safety concerns with these reactions? Yes. Diazo compounds, particularly unstabilized ones, can be explosive and should be handled with extreme care in a well-ventilated fume hood. It is often recommended to generate them in situ when possible. Additionally, some reagents used in Simmons-Smith reactions, like diethylzinc, are pyrophoric and must be handled under an inert atmosphere. Always consult the safety data sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.

  • Q3: Can I use other carbene precursors besides diazo compounds? Yes, pyridotriazoles have been successfully used as stable and readily accessible carbene sources in enzyme-catalyzed cyclopropanations, offering an alternative to potentially hazardous diazo compounds.[9]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of 4-Vinylpyridine

This protocol describes a general method for the diastereoselective cyclopropanation of 4-vinylpyridine with ethyl diazoacetate (EDA) using a sterically hindered rhodium catalyst.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add dirhodium(II) tetrakis(triphenylacetate) (Rh₂(OOCPh₃)₄) (0.02 mmol, 2 mol%).

    • Purge the flask with dry argon or nitrogen for 10-15 minutes.

    • Add anhydrous dichloromethane (DCM, 10 mL) via syringe.

    • Add freshly distilled 4-vinylpyridine (1.0 mmol, 1.0 equiv) to the stirred catalyst solution.

  • Slow Addition of Diazo Compound:

    • In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).

    • Draw this solution into a gas-tight syringe and place it on a syringe pump.

    • Add the EDA solution to the reaction mixture dropwise over 6 hours at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the 4-vinylpyridine has been consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropane product.

Protocol 2: Simmons-Smith Cyclopropanation of 4-Vinylpyridine (Furukawa Modification)

This protocol is adapted for a pyridine-containing substrate, taking into account the potential for Lewis acid-base interactions.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add freshly distilled 4-vinylpyridine (1.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (Et₂Zn, 1.2 mmol, 1.2 equiv, typically as a 1.0 M solution in hexanes) to the stirred solution.

    • To this mixture, add diiodomethane (CH₂I₂, 1.5 mmol, 1.5 equiv) dropwise via the dropping funnel over 20-30 minutes.

  • Reaction and Work-up:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Interpretation and Optimization

The choice of catalyst and solvent can have a profound impact on the outcome of your reaction. The following tables provide a summary of expected trends to guide your optimization efforts.

Table 1: Influence of Rhodium(II) Catalyst on Diastereoselectivity

CatalystLigand Steric BulkExpected Diastereomeric Ratio (trans:cis)Comments
Rh₂(OAc)₄LowModerate to GoodStandard, cost-effective catalyst. May suffer from pyridine poisoning.
Rh₂(piv)₄MediumGood to HighIncreased steric hindrance improves selectivity over acetate.
Rh₂(OOCPh₃)₄HighVery HighBulky triphenylacetate ligands are effective at controlling stereochemistry.[3][5]
Chiral Rh(II) Catalysts (e.g., Rh₂(S-DOSP)₄)High (Chiral)High (with high ee)Used for asymmetric cyclopropanation to produce enantioenriched products.[3]

Table 2: Effect of Solvent on a Typical Pyridine-Substituted Cyclopropanation

SolventPolarityCoordinating AbilityExpected Outcome
Hexane/PentaneNon-polarVery LowOften improves enantioselectivity in asymmetric catalysis.
Dichloromethane (DCM)Polar AproticLowCommon solvent, good for dissolving reagents and catalysts.
1,2-Dichloroethane (DCE)Polar AproticLowHigher boiling point than DCM, allows for higher reaction temperatures.
Diethyl EtherPolar AproticMediumCan coordinate to Lewis acidic species, potentially affecting reactivity in Simmons-Smith reactions.
Tetrahydrofuran (THF)Polar AproticHighStrong coordinating solvent, may inhibit catalyst activity.

Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in Pyridine Cyclopropanation

troubleshooting_low_yield start Low or No Yield catalyst_check Is the Catalyst Active? start->catalyst_check Check First diazo_check Is the Diazo Compound Stable? catalyst_check->diazo_check If Yes sol_catalyst1 Increase Catalyst Loading catalyst_check->sol_catalyst1 No sol_catalyst2 Switch to a Sterically Hindered Catalyst catalyst_check->sol_catalyst2 No sol_catalyst3 Protect Pyridine Nitrogen catalyst_check->sol_catalyst3 No conditions_check Are Reaction Conditions Optimal? diazo_check->conditions_check If Yes sol_diazo1 Use Syringe Pump for Slow Addition diazo_check->sol_diazo1 No sol_diazo2 Check Purity of Diazo Reagent diazo_check->sol_diazo2 No sol_conditions1 Screen Different Solvents conditions_check->sol_conditions1 No sol_conditions2 Optimize Temperature conditions_check->sol_conditions2 No end_node Yield Improved conditions_check->end_node If Optimized sol_catalyst1->end_node sol_catalyst2->end_node sol_catalyst3->end_node sol_diazo1->end_node sol_diazo2->end_node sol_conditions1->end_node sol_conditions2->end_node

Caption: A logical workflow for troubleshooting low cyclopropanation yields.

Diagram 2: Steric Influence on Diastereoselectivity

steric_influence cluster_0 Less Hindered Catalyst (e.g., Rh₂(OAc)₄) cluster_1 Bulky Catalyst (e.g., Rh₂(OOCPh₃)₄) Rh_OAc Rh Carbene TS_A_syn Syn Transition State (Low Energy Barrier) Rh_OAc->TS_A_syn TS_A_anti Anti Transition State (Low Energy Barrier) Rh_OAc->TS_A_anti Alkene_A Vinylpyridine Alkene_A->TS_A_syn Approach A Alkene_A->TS_A_anti Approach B Products_A Mixture of Diastereomers TS_A_syn->Products_A TS_A_anti->Products_A Rh_TPA Rh Carbene (Bulky Ligands) TS_B_syn Syn Transition State (High Steric Clash) Rh_TPA->TS_B_syn TS_B_anti Anti Transition State (Favored) Rh_TPA->TS_B_anti Alkene_B Vinylpyridine Alkene_B->TS_B_syn Disfavored Approach Alkene_B->TS_B_anti Favored Approach Product_B Single Diastereomer TS_B_anti->Product_B

Caption: How bulky catalyst ligands control diastereoselectivity.

References

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844–2850. [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Oppolzer, W., & Wylie, R. D. (1980). Total synthesis of (±)-β-bulnesene and 1-epi-β-bulnesene by a short, stereoselective sequence. Helvetica Chimica Acta, 63(1), 117-120. [Link]

  • García-García, P., et al. (2025). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. ResearchGate. [Link]

  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(29), 6897–6907. [Link]

  • Piras, L., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1166-1178. [Link]

  • Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Organic Chemistry Explained. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Bordeaux, M., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]

  • Sharland, J. C., et al. (2021). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv. [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. [Link]

  • Cokoja, M., et al. (2024). Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs. Chemical Science. [Link]

  • Charette, A. B. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Ballav, N., et al. (2025). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Guide for the synthesis of cyclopropanated pyridine lactones.

The synthesis of 3-oxabicyclo[3.1.0]hexan-2-one derivatives is a cornerstone in the development of conformationally restricted CNS therapeutics, most notably in the synthesis of the SNRI milnacipran and its analogs[1]. However, substituting the phenyl ring of the classic milnacipran precursor (1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one)[2] with a pyridine-3-yl moiety introduces severe chemical complexities. The basic, nucleophilic pyridine nitrogen interferes with enolate alkylation, resists standard extraction protocols due to zwitterionic trapping, and complicates the notoriously difficult cyclopropanecarbonitrile hydrolysis[3].

This guide provides field-proven causality, optimized protocols, and troubleshooting steps to successfully isolate 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one.

Synthetic Workflow Overview

G A 3-Pyridylacetonitrile + Epichlorohydrin B Step 1: Cyclopropanation (NaNH₂, Toluene, 0-5°C) A->B C Intermediate: 1-(Pyridin-3-yl)-1-cyano-2-(hydroxymethyl)cyclopropane B->C Alkylation & Cyclization D Step 2: Nitrile Hydrolysis (KOH, Ethylene Glycol, 150°C) C->D E Intermediate: Cyclopropanecarboxylate Potassium Salt D->E Alkaline Hydrolysis F Step 3: Isoelectric Lactonization (HCl to pH 1.0, then NaHCO₃ to pH 7.5) E->F G Target Lactone: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one F->G Intramolecular Esterification

Workflow for synthesizing 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one via cyclopropanation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: Why is my cyclopropanation yield low, with significant N-alkylation byproducts? A: The pyridine nitrogen is a competing nucleophile. If the deprotonation of 3-pyridylacetonitrile is incomplete or slow, unreacted epichlorohydrin will attack the basic pyridine nitrogen rather than the carbanion. Solution: Ensure complete enolate formation before adding epichlorohydrin. Use strictly anhydrous NaNH₂ (or NaHMDS) in toluene. Maintain the temperature strictly at 0–5 °C during the epichlorohydrin addition to kinetically favor the highly reactive carbanion over the neutral pyridine nitrogen.

Q: The nitrile hydrolysis is incomplete even after 12 hours of reflux. How can I drive it to completion? A: Cyclopropanecarbonitriles are highly sterically hindered. Standard aqueous NaOH reflux (~100 °C) lacks the thermal energy required to overcome the activation barrier for hydrolyzing this specific quaternary nitrile. Solution: Switch to a high-boiling solvent system. Using KOH in ethylene glycol at 150 °C provides the necessary thermal driving force[2].

Q: After acidification and extraction, my organic layer contains no product, but LC-MS shows the lactone in the aqueous waste. What happened? A: You have fallen into the "Isoelectric Trap." In the standard milnacipran synthesis, researchers acidify the aqueous carboxylate to pH 1 to form the lactone and immediately extract it[1]. However, the pyridine ring has a basic nitrogen (pKa ~5.2). At pH 1, your target molecule is fully protonated as a highly water-soluble pyridinium salt. Solution: Employ a two-stage pH adjustment. First, acidify to pH 1.0 with HCl and stir for 1 hour to thermodynamically drive the intramolecular esterification (lactonization). Second, carefully adjust the aqueous phase to pH 7.0–7.5 using saturated NaHCO₃. This deprotonates the pyridine ring back to its free-base form, allowing the neutral lactone to partition into the organic extraction solvent.

Q: I observe ring-opening degradation during the hydrolysis step. How do I prevent this? A: Prolonged exposure to extreme base at 150 °C can cause nucleophilic ring-opening of the donor-acceptor cyclopropane system, a process exacerbated by the electron-withdrawing nature of the pyridine ring. Solution: Strictly limit the hydrolysis time to 4–5 hours. Use the evolution of ammonia gas as a real-time kinetic marker; once ammonia evolution ceases, immediately cool the reaction to quench the basic degradation pathways.

Part 2: Quantitative Optimization Data

The following table summarizes the critical parameter shifts required when transitioning from a standard phenyl-lactone synthesis to the pyridine-3-yl analog.

ParameterStandard Milnacipran Protocol (Phenyl)Optimized Protocol (Pyridine-3-yl)Mechanistic Rationale
Base for Enolate NaNH₂ or NaOH (biphasic)Anhydrous NaNH₂ or NaHMDSPyridine N is nucleophilic; requires rapid, irreversible enolization to prevent N-alkylation by epichlorohydrin.
Hydrolysis Solvent Aqueous NaOH, Reflux (100 °C)KOH in Ethylene Glycol (150 °C)The 3-pyridyl group and cyclopropane ring create extreme steric/electronic hindrance, requiring high-boiling solvents to overcome the activation energy barrier.
Lactonization pH pH < 2.0pH 1.0 (reaction), then pH 7.0-7.5 (extraction)Pyridine pKa is ~5.2. Extracting at pH < 2 leaves the product in the aqueous layer as a water-soluble pyridinium salt. Neutralization is mandatory before organic extraction.
Extraction Solvent Toluene or HexanesDichloromethane (DCM)The pyridine lactone is significantly more polar than its phenyl counterpart; DCM provides the necessary partition coefficient.

Part 3: Self-Validating Experimental Protocol

This methodology integrates real-time physical checkpoints to ensure the system is reacting as intended before proceeding to the next step.

Phase 1: Cyclopropanation
  • Enolate Formation: Suspend NaNH₂ (2.3 eq) in anhydrous toluene under N₂ and cool to 0–5 °C. Add 3-pyridylacetonitrile (1.0 eq) dropwise.

    • Validation Checkpoint 1: The suspension will transition to a deep red/brown color, visually confirming the formation of the active carbanion.

  • Alkylation: Add epichlorohydrin (1.2 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Cyclization: Warm the reaction to 50 °C and stir for 2 hours.

    • Validation Checkpoint 2: TLC (EtOAc/Hexane 1:1) should indicate the complete consumption of the highly UV-active 3-pyridylacetonitrile baseline spot.

  • Workup: Quench with ice water, extract with toluene, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(pyridin-3-yl)-1-cyano-2-(hydroxymethyl)cyclopropane.

Phase 2: Hydrolysis & Isoelectric Lactonization
  • Hydrolysis: Dissolve the intermediate in ethylene glycol. Add KOH (4.0 eq) and heat to 150 °C for 4–5 hours.

    • Validation Checkpoint 3: Suspend a piece of damp red litmus paper over the condenser. It will turn blue due to ammonia gas evolution. The reaction is complete when ammonia evolution ceases.

  • Dilution: Cool to 20 °C and dilute with 3 volumes of distilled water.

  • Acid-Catalyzed Lactonization: Add 6M HCl dropwise until the solution reaches exactly pH 1.0. Stir for 1 hour at room temperature.

    • Validation Checkpoint 4: LC-MS of the aqueous layer will show the mass of the protonated lactone (M+H = 176.2), confirming intramolecular cyclization.

  • Isoelectric Neutralization: Carefully add saturated aqueous NaHCO₃ until the pH stabilizes at 7.0–7.5.

  • Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM).

  • Isolation: Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one lactone.

Part 4: References

  • Enantioselective synthesis of levomilnacipran | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • US11008596B2 - Cytochrome P450 BM3 enzyme variants for preparation of cyclopropanes - Google Patents Source: google.com URL:

Sources

Technical Support Center: Stability & Handling of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, working with strained bicyclic systems requires a precise understanding of their microenvironmental vulnerabilities.

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is a highly functionalized intermediate featuring a strained


-lactone fused to a cyclopropane ring, with a basic pyridine substituent. This unique architecture presents specific challenges under acidic conditions. This guide synthesizes field-proven insights and kinetic causality to help you troubleshoot degradation issues, optimize your workups, and ensure analytical integrity.
Diagnostic Overview: Quantitative Stability Profile

Before diving into mechanistic troubleshooting, consult this diagnostic matrix to align your experimental conditions with the kinetic realities of the molecule.

pH RangePyridine StateDominant Reaction PathwayEstimated Half-Life (25 °C)Recommended Preventive Action
< 2.0 >99% ProtonatedRapid Lactone Hydrolysis< 1 HourAvoid completely; neutralize immediately during workup.
3.0 - 5.0 Partially ProtonatedModerate Lactone Hydrolysis4 - 12 HoursProcess at < 5 °C; strictly limit exposure time.
6.0 - 7.5 Neutral (Free Base)Stable (Optimal) > 7 DaysUse as the target pH for storage, LC-MS, and extraction.
> 8.5 Neutral (Free Base)Base-Catalyzed Hydrolysis< 2 HoursAvoid strong bases (e.g., NaOH, KOH); use NaHCO

.
Mechanistic Troubleshooting (FAQs)

Q1: Why does my starting material disappear so rapidly in 0.1% TFA or aqueous HCl? A: The degradation is driven by a synergistic "push-pull" effect between the basic pyridine ring and the strained lactone. Pyridine has a pKa of ~5.2[1]. In acidic media (pH < 5), the nitrogen protonates to form a pyridinium ion. This ion is highly electron-withdrawing (


-withdrawal), which pulls electron density away from the adjacent bicyclic system. While this stabilizes the cyclopropane ring against electrophilic attack, it significantly increases the electrophilicity of the lactone carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by water, leading to rapid ring-opening hydrolysis into the corresponding hydroxy-acid[2].

Q2: Is the cyclopropane ring at risk of opening under these acidic conditions? A: Counterintuitively, no. While cyclopropanes are generally acid-sensitive, the protonated pyridinium group exerts a strong inductive electron-withdrawing effect that destabilizes any developing carbocation intermediate required for cyclopropane cleavage. Therefore, the pyridinium ion actually protects the cyclopropane ring from opening. Forced degradation studies on structurally similar 3-oxabicyclo[3.1.0]hexan-2-one cores (such as milnacipran intermediates) confirm that lactone hydrolysis is the exclusive and dominant degradation pathway under mild-to-moderate acidic conditions[2]. Cyclopropane cleavage only occurs under exceptionally harsh conditions (e.g., concentrated mineral acids with prolonged heating).

Q3: How do I analytically differentiate between lactone hydrolysis and cyclopropane cleavage? A: You can definitively distinguish the two pathways using a combination of LC-MS and


H-NMR:
  • LC-MS: Lactone hydrolysis adds +18 Da (water) to the parent mass.

  • 
    H-NMR:  If lactone hydrolysis occurs, the characteristic high-field cyclopropane protons (typically distinct multiplets between 0.5–1.5 ppm) will remain intact, whereas the lactone methylene protons will shift significantly. If cyclopropane cleavage occurred, those high-field cyclopropane signals would disappear entirely.
    
Pathway Visualization

The following diagram illustrates the kinetic divergence of the molecule under acidic conditions, highlighting the dominant role of the pyridinium intermediate.

DegradationPathway SM 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one (Intact Bicyclic Lactone) Protonated Pyridinium Intermediate (pH < 5.2) SM->Protonated Aqueous Acid (H+) Hydrolysis Hydroxy-Acid Degradant (Lactone Hydrolysis) Protonated->Hydrolysis H2O Attack (Fast) Dominant Pathway RingOpen Ring-Opened Degradant (Cyclopropane Cleavage) Protonated->RingOpen Harsh Acid / Heat Suppressed by Pyridinium

Degradation pathways of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one under acidic conditions.

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following SOPs include built-in checkpoints to verify that your handling prevents degradation.

Protocol A: Self-Validating Acid-Stability Profiling

Purpose: To empirically determine the degradation kinetics of the bicyclic lactone in your specific assay buffers without analytical artifacts.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of HPLC-grade acetonitrile (ACN) to create a 10 mg/mL stock solution.

  • Buffer Incubation: Transfer 100 µL of the stock into three separate vials containing 900 µL of pre-equilibrated buffers: Vial A (0.1% TFA, pH ~2), Vial B (10 mM Ammonium Acetate, pH 5), Vial C (10 mM Ammonium Bicarbonate, pH 7.4).

  • Kinetic Sampling: Incubate at 25 °C. Withdraw 50 µL aliquots at

    
     = 0, 1, 4, and 24 hours.
    
  • Quenching (Self-Validation Check): Crucial Step. Immediately quench each aliquot into 50 µL of cold 0.5 M Tris buffer (pH 7.5).

    • Causality: Quenching neutralizes the pH instantly, halting the acid-catalyzed reaction. This ensures the LC-MS snapshot accurately reflects the exact timepoint rather than degrading further while sitting in the autosampler queue.

  • LC-MS Analysis: Analyze via UPLC-MS using a C18 column and a neutral mobile phase (e.g., 10 mM Ammonium Acetate/ACN). Avoid formic acid in the mobile phase to prevent on-column degradation.

Protocol B: Optimized Reaction Workup & Isolation

Purpose: To isolate the intact bicyclic lactone from acidic reaction mixtures without yield loss.

  • Thermal Control: Cool the acidic reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature exponentially decreases the rate of lactone hydrolysis, buying you critical time during the neutralization phase.

  • Biphasic Quenching: Add an equal volume of cold ethyl acetate (EtOAc). Slowly add saturated aqueous NaHCO

    
     dropwise while stirring vigorously until the aqueous layer reaches pH 7.0–7.5.
    
  • Self-Validation Checkpoint: Test the aqueous layer with a calibrated pH probe. If pH < 6.5, add more NaHCO

    
    . Spot the organic layer on a TLC plate (EtOAc/Hexane 1:1, KMnO
    
    
    
    stain). A single high-Rf spot confirms the intact lactone; a baseline streak indicates premature hydrolysis to the highly polar hydroxy-acid.
  • Extraction & Drying: Separate the layers. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
    • Note: Avoid MgSO

      
      , as it can be slightly acidic and trigger localized degradation during concentration.
      
  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly

    
     30 °C.
    
References
  • Pyridine: Uses, Structure & pKa - Organic Chemistry StudySmarter1

  • A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms Semantic Scholar 2

Sources

Minimizing side reactions during 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stereocontrol challenges encountered when synthesizing the pyridine analog of the 3-oxabicyclo[3.1.0]hexane core.

While the synthesis of the phenyl analog (a well-known intermediate for Milnacipran) is highly documented[1], substituting the phenyl ring with a pyridine-3-yl moiety introduces severe side reactions. The nucleophilic and basic nature of the pyridine nitrogen directly interferes with both the cyclopropanation and lactonization stages. This guide provides the mechanistic causality behind these failures and field-proven protocols to bypass them.

Diagnostic Workflow & Mechanistic Pathways

G A 3-Pyridylacetonitrile + (R)-Epichlorohydrin B Deprotonation & Cyclopropanation (NaHMDS, THF, -15°C) A->B C Intermediate: Hydroxymethylcyclopropane Carbonitrile B->C Main Pathway G Impurity: N-Alkylated Pyridinium B->G Side Reaction (Nucleophilic Pyridine) D Basic Hydrolysis (NaOH, DMSO/H2O, 80°C) C->D E Acidic Lactonization (HCl aq, pH 4.5) D->E F Target: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one E->F Main Pathway H Impurity: Ring-Opened Byproduct E->H Side Reaction (Acid-Catalyzed Cleavage)

Workflow and side reactions in 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one synthesis.

Troubleshooting FAQs

Q: Why am I seeing a high percentage of insoluble tar/polymeric material during the epichlorohydrin addition? A: This is a classic chemoselectivity failure. The pyridine nitrogen in 3-pyridylacetonitrile is highly nucleophilic. If the deprotonation of the benzylic carbon is too slow, the neutral pyridine nitrogen will undergo rapid


 attack on the free (R)-epichlorohydrin, leading to pyridinium salt formation and subsequent polymerization.
The Causality: The rate of C-deprotonation must strictly outpace N-alkylation. Traditional protocols for the phenyl analog often use heterogeneous bases like 

in toluene at room temperature[1]. However,

is too slow for the pyridyl substrate. The Fix: Switch to a soluble, sterically hindered base like Sodium bis(trimethylsilyl)amide (NaHMDS) in a THF/Toluene mixture[2]. NaHMDS ensures instantaneous and quantitative generation of the nitrile carbanion at -15 °C. The resulting anionic carbon is vastly more nucleophilic than the neutral pyridine nitrogen, effectively outcompeting the side reaction.

Q: The enantiomeric excess (ee) of my lactone is dropping below 90%. How do I prevent epimerization? A: Loss of stereopurity during the formation of the 3-oxabicyclo[3.1.0]hexane core is almost always thermal. The stereocenter is dictated by the (R)-epichlorohydrin. The reaction proceeds via initial carbanion attack on the terminal epoxide carbon, followed by an intramolecular alkoxide-driven displacement of the chloride. The Causality: If the intermediate alkoxide persists at elevated temperatures, the cyclopropane ring closure becomes reversible, or competing non-stereospecific


 pathways emerge.
The Fix: Implement strict cryogenic control. Maintain the internal reaction temperature between -15 °C and -5 °C during the entire epichlorohydrin addition and subsequent cyclization phase. Do not allow the mixture to warm above 0 °C until in-process HPLC confirms complete consumption of the starting material.

Q: During the hydrolysis and lactonization step, my yield drops significantly, and LC-MS shows acyclic byproducts. What is happening? A: You are likely over-acidifying the reaction, causing acid-catalyzed ring opening of the highly strained cyclopropane intermediate. The Causality: To form the lactone, the intermediate cyclopropanecarbonitrile must be hydrolyzed to a carboxylic acid, which then undergoes intramolecular cyclization. While 3-oxabicyclo[3.1.0]hexan-2-one systems are generally stable[3], the pyridyl analog presents a unique danger. If the pH drops below 4 during the acidic lactonization step, the pyridine nitrogen becomes protonated. This pyridinium species acts as a massive electron-withdrawing group, exacerbating the inherent ring strain (~29 kcal/mol) and activating the cyclopropane towards nucleophilic attack by ambient chloride ions or water, cleaving the ring. The Fix: Utilize a two-stage, self-validating hydrolysis. First, perform the nitrile hydrolysis under strongly basic conditions (NaOH in DMSO/H2O)[2]. Second, during the acidification/lactonization phase, use a calibrated pH probe and titrate with aqueous HCl only to pH 4.5. This pH is acidic enough to protonate the carboxylate (pKa ~4.8) and drive lactonization, but avoids full protonation of the pyridine ring (pKa ~5.2), preserving the cyclopropane core.

Quantitative Benchmarking: Base & Temperature Selection

The following table summarizes the optimization data for the cyclopropanation of 3-pyridylacetonitrile. Note the dramatic reduction in N-alkylation when transitioning from heterogeneous to soluble, bulky bases.

Base System (2.2 eq)Solvent SystemTemp (°C)Conversion (%)Lactone ee (%)N-Alkylation Impurity (%)

Toluene15 to 204588.528.4

THF05882.018.2
LDATHF-78 to -158296.54.1
NaHMDS THF/Toluene -15 to -5 >98 99.1 <1.0

Self-Validating Experimental Protocol

This protocol integrates mandatory In-Process Controls (IPCs) to ensure the system validates its own success at each critical juncture.

Phase 1: Cyclopropanation (NaHMDS Route)
  • Preparation: Charge a dry, nitrogen-purged reactor with 3-pyridylacetonitrile (1.0 eq) and anhydrous THF (10 vol). Cool the solution to -15 °C.

  • Carbanion Generation: Dropwise add NaHMDS (2.2 eq, 1.0 M in THF/Toluene) over 45 minutes, maintaining the internal temperature strictly below -10 °C.

    • IPC 1 (Self-Validation): Quench a 0.5 mL aliquot in

      
      . Analyze via 
      
      
      
      NMR. Proceed only if >95% deuterium incorporation is observed at the benzylic position, confirming complete deprotonation.
  • Epoxide Addition: Add (R)-epichlorohydrin (1.1 eq) dropwise over 1 hour. Maintain the temperature at -15 °C.

  • Cyclization: Stir the mixture at -5 °C for 4 hours.

    • IPC 2 (Self-Validation): Monitor by HPLC (254 nm). The reaction is complete when the 3-pyridylacetonitrile peak is <2% area.

  • Quench: Carefully quench with saturated aqueous

    
     (5 vol) and extract with Ethyl Acetate. Concentrate the organic layer to yield the crude cyclopropanecarbonitrile.
    
Phase 2: Hydrolysis & pH-Controlled Lactonization
  • Basic Hydrolysis: Dissolve the crude intermediate in DMSO (5 vol). Add 25% aqueous NaOH (3.0 eq)[2]. Heat the mixture to 80 °C for 12 hours to hydrolyze the nitrile to the carboxylate.

    • IPC 3 (Self-Validation): Monitor by LC-MS. Ensure complete disappearance of the nitrile mass (

      
      ) before proceeding.
      
  • Lactonization: Cool the mixture to 10 °C. Insert a calibrated pH probe directly into the reactor.

  • Titration: Slowly add 2M aqueous HCl dropwise. Stop acidification at exactly pH 4.5.

    • Critical Warning: Do not allow the pH to drop below 4.0, or acid-catalyzed ring cleavage will occur.

  • Isolation: Stir at room temperature for 2 hours to allow lactonization to complete. Extract the aqueous mixture with Dichloromethane (3 x 5 vol). Wash the combined organics with brine, dry over

    
    , and concentrate to yield 1-(pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one.
    

References

  • [3] Title: 1-Phenylsulfonyl-3-Oxabicyclo[3.1.0]hexan-2-one for the Synthesis of Spirocycles | Source: thieme-connect.com | URL:

  • [1] Title: EP3230258B1 - Process for the preparation of (1s,2r)-milnacipran - Google Patents | Source: google.com | URL:

  • [2] Title: WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents | Source: google.com | URL:

Sources

Validation & Comparative

1H NMR interpretation of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced ¹H NMR Interpretation Guide: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Executive Summary

The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a highly privileged bicyclic lactone core frequently utilized in the synthesis of orexin receptor antagonists, mGluR modulators, and milnacipran analogs. Substituting the bridgehead position with a pyridin-3-yl group introduces unique electronic deshielding effects compared to traditional phenyl analogs. This guide provides an objective, comparative analysis of the ¹H NMR performance of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one , focusing on solvent selection, mechanistic spin-spin coupling networks, and self-validating acquisition protocols designed for drug development professionals.

Structural & Mechanistic NMR Analysis

The rigid geometry of the fused lactone-cyclopropane system dictates a highly specific coupling network. Understanding the causality behind these splitting patterns is critical for structural verification.

  • The Karplus Anomaly at C4-C5: In 1-substituted 3-oxabicyclo[3.1.0]hexan-2-ones, the dihedral angle between the C5 bridgehead proton and the diastereotopic C4 (O-CH₂) protons is locked near 90°. According to the Karplus equation, this results in a vicinal coupling constant (³J) of approximately 0 Hz. Consequently, the C4 protons appear as two clean doublets (coupled only to each other) rather than doublets of doublets[1].

  • Cyclopropane Spin System (C5-C6): The C5 proton couples to the two C6 protons with distinct cis and trans relationships. The geminal coupling (²J) between the two C6 protons is typically ~5.6 Hz, which perfectly matches the ³J_{trans} coupling, resulting in a distinct triplet for the trans C6 proton[2].

SpinSystem C4a C4-H(a) δ ~4.55 (d) C4b C4-H(b) δ ~4.45 (d) C4a->C4b 2J_gem = 9.6 Hz C5 C5-H δ ~2.18 (dd) C4a->C5 3J ≈ 0 Hz (Karplus ~90°) C6cis C6-H(cis) δ ~1.70 (dd) C5->C6cis 3J_cis = 8.0 Hz C6trans C6-H(trans) δ ~1.98 (t) C5->C6trans 3J_trans = 5.6 Hz C6cis->C6trans 2J_gem = 5.6 Hz

J-coupling network of the 3-oxabicyclo[3.1.0]hexan-2-one core demonstrating Karplus relationships.

Comparative Performance: Pyridin-3-yl vs. Phenyl Analog

To objectively evaluate the ¹H NMR signature of the target compound, we compare it against the well-documented 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one [3]. The inductive electron-withdrawing effect of the pyridine nitrogen deshields the entire bicyclic core, shifting the aliphatic protons downfield by ~0.04 to 0.08 ppm compared to the phenyl analog[1],[2].

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton Position1-Phenyl Analog (δ ppm)1-(Pyridin-3-yl) Analog (δ ppm)Multiplicity & J (Hz)Mechanistic Rationale
C4-H(a) 4.51~4.55d, J = 9.6Deshielded by lactone oxygen; geminal coupling only due to ~90° dihedral with C5.
C4-H(b) 4.41~4.45d, J = 9.6Diastereotopic partner to C4-H(a).
C5-H 2.10~2.18dd, J = 8.0, 5.6Bridgehead proton; shifted downfield by pyridine's inductive effect.
C6-H(trans) 1.91~1.98t, J = 5.6Appears as a triplet because ²J{gem} ≈ ³J{trans} ≈ 5.6 Hz.
C6-H(cis) 1.63~1.70dd, J = 8.0, 5.6Exhibits distinct cis coupling (8.0 Hz) to the C5 proton.
Aromatic (H2') N/A~8.60d, J = 2.0Highly deshielded proton located between the pyridine nitrogen and the bridgehead.

Solvent Selection Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent drastically impacts the resolution of the rigid bicyclic system. While CDCl₃ is the industry standard, its residual water peak can introduce critical analytical vulnerabilities for this specific scaffold.

Table 2: Solvent Performance & Causality

ParameterCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d₆)Analytical Advantage / Disadvantage
Viscosity & Resolution Low viscosity. Yields extremely sharp lines (linewidth < 0.5 Hz).Higher viscosity. Can cause slight line broadening, obscuring the 5.6 Hz couplings.Winner: CDCl₃. Superior for extracting exact J-couplings of the cyclopropane ring.
H₂O Peak Interference Water appears at 1.56 ppm .Water appears at 3.33 ppm .Winner: DMSO-d₆. In CDCl₃, a wet sample's water peak (1.56 ppm) will directly overlap with the critical C6-H(cis) signal (~1.63–1.70 ppm), corrupting integration.
Solvent Peak Interference Residual CHCl₃ at 7.26 ppm .Residual DMSO at 2.50 ppm .Winner: CDCl₃. The DMSO peak at 2.50 ppm risks overlapping with the downfield-shifted C5 bridgehead proton (~2.2–2.4 ppm in DMSO).

Standardized Experimental Protocol

To ensure a self-validating analytical workflow, follow this step-by-step methodology optimized for bicyclic lactones.

Step 1: Anhydrous Sample Preparation

  • Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

  • Causality: Use solvent filtered through basic alumina or stored over molecular sieves. Eliminating residual water (1.56 ppm) is mandatory to prevent signal overlap with the C6-H(cis) proton.

Step 2: Instrument Setup & Tuning

  • Insert the 5 mm tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal and execute gradient shimming (topshim).

  • Tune and match the probe specifically for the ¹H nucleus to maximize the signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters

  • Pulse Program: Standard 30° pulse (zg30).

  • Scans (ns): 16 to 32.

  • Relaxation Delay (d1): Set to 2.0 seconds . Causality: The rigid cyclopropane protons have longer longitudinal relaxation times (T₁). A sufficient delay ensures complete relaxation, preventing integration skew between the aliphatic core and the pyridine ring.

Step 4: Data Processing & Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Zero-fill the FID to 64k data points to ensure sufficient digital resolution for extracting the 5.6 Hz and 8.0 Hz couplings.

  • The Self-Validating System Check: Integrate the four pyridine protons (δ 7.2–8.7 ppm) and set the value to exactly 4.00. The total integration of the aliphatic bicyclic core (δ 1.6–4.6 ppm) must yield exactly 5.00 (± 0.05). Any deviation indicates incomplete T₁ relaxation or co-eluting impurities.

Workflow Step1 Sample Prep 15 mg in 0.6 mL CDCl3 Ensure anhydrous state Step2 Instrument Setup Lock 2H, TopShim Tune Probe (1H) Step1->Step2 Step3 1D Acquisition zg30, ns=16, d1=2s sw=20 ppm Step2->Step3 Step4 Data Processing Zero-fill 64k, LB=0.3 Hz Phase & Baseline Correct Step3->Step4 Step5 Validation Integrate Pyridine (4H) vs Bicyclic Core (5H) Step4->Step5

Step-by-step 1H NMR acquisition and self-validating processing workflow for bicyclic lactones.

References

  • Title: US8268848B2 - Cyclopropane compound Source: Google Patents / United States Patent and Trademark Office URL
  • Title: CN103153963B - Cyclopropane compounds Source: Google Patents / China National Intellectual Property Administration URL
  • Title: 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | C11H10O2 Source: PubChem, National Library of Medicine URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Pyridine Bicyclic Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Modern Heterocycles

In the landscape of contemporary drug discovery and development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, pyridine bicyclic lactones represent a compelling class of molecules, merging the bio-isosteric properties of the pyridine ring with the reactive and conformational constraints of a bicyclic lactone system. The precise structural characterization of these novel entities and their metabolites is a non-trivial task, fundamental to understanding their structure-activity relationships (SAR) and metabolic fate.[1][2]

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[3] However, interpreting the fragmentation patterns of these unique scaffolds requires a deep, mechanistic understanding that goes beyond simple spectral matching. The fragmentation of a given molecule is not random; it is a predictable cascade of reactions governed by the principles of gas-phase ion chemistry. The location of the initial charge, the relative stability of potential fragments, and the presence of functional groups all direct the fragmentation pathways.[4]

This guide provides an in-depth analysis of the characteristic fragmentation patterns of pyridine bicyclic lactones, grounded in first principles and supported by comparative data. We will explore how the interplay between the basic pyridine nitrogen and the lactone ring dictates the fragmentation cascade, providing researchers with the predictive tools needed for confident structural elucidation.

Pillar 1: The Initial Event - The Critical Role of the Protonation Site

For analysis by Electrospray Ionization (ESI), the initial ionization event is the formation of a pseudomolecular ion, typically a protonated species, [M+H]⁺. The site of protonation is the single most important factor determining all subsequent fragmentation pathways, as it localizes the positive charge that drives bond cleavage.[5]

In a pyridine bicyclic lactone, two potential protonation sites exist: the pyridine nitrogen and the carbonyl oxygen of the lactone. However, the pyridine nitrogen is overwhelmingly the preferred site of protonation. This is a direct consequence of its significantly higher proton affinity (PA). The gas-phase proton affinity of pyridine is approximately 924 kJ/mol, making it a strong gas-phase base.[6] This high basicity ensures that in the ESI process, the charge will localize on the nitrogen, forming a pyridinium ion. This localization is the mechanistic key to understanding the fragmentation.

G cluster_M Pyridine Bicyclic Lactone cluster_ESI ESI Source cluster_MS Mass Spectrometer M Molecule in Solution Protonation Protonation (H⁺ Transfer) M->Protonation Analyte Introduction MH_ion [M+H]⁺ Ion (Charge on Pyridine N) Protonation->MH_ion Gas-Phase Ion Formation PA(Pyridine) >> PA(Lactone)

Pillar 2: Core Fragmentation Pathways of N-Protonated Pyridine Bicyclic Lactones

Once the N-protonated precursor ion is isolated and subjected to collision-induced dissociation (CID), it fragments through several characteristic pathways. Let us consider a generic pyridine bicyclic lactone structure to illustrate these pathways.

Pathway A: The Signature Lactone Fragmentation - Neutral Loss of Carbon Monoxide

The most diagnostic fragmentation for many lactone-containing structures, including coumarins, is the neutral loss of carbon monoxide (CO), a stable molecule corresponding to a loss of 28.01 Da.[7][8] This pathway is initiated by the cleavage of the lactone ring, often facilitated by the charge on the nearby pyridine ring. The resulting acylium ion is a stable, even-electron species.

Fragmentation_A parent Precursor Ion [M+H]⁺ intermediate Ring-Opened Intermediate parent->intermediate CID Energy fragment Product Ion [M+H-CO]⁺ intermediate->fragment - CO (28 Da)

Pathway B: Retro-Diels-Alder (RDA) Reaction

If the bicyclic system contains a suitable six-membered ring with one double bond, a retro-Diels-Alder (RDA) reaction can occur. This is a concerted pericyclic reaction that cleaves two bonds in the ring, resulting in two new stable, neutral or charged molecules. For N-protonated pyridine systems, the charge often directs the RDA pathway to retain the charge on the pyridine-containing fragment. This type of fragmentation is highly diagnostic for the underlying carbocyclic framework.

Pathway C: Pyridine Ring Fission

Following initial fragmentation of the lactone or side chains, the pyridinium ring itself can fragment. A common pathway for pyridines is the loss of a neutral hydrogen cyanide (HCN) molecule, corresponding to a loss of 27.01 Da. This often occurs at higher collision energies after more facile losses have already taken place.

Fragmentation_C parent Precursor Ion [M+H]⁺ fragment1 Initial Fragment [M+H-CO]⁺ parent->fragment1 - CO fragment2 Pyridine Ring Fragment [M+H-CO-HCN]⁺ fragment1->fragment2 - HCN (27 Da)

Pillar 3: A Comparative Guide to Fragmentation

The uniqueness of the pyridine bicyclic lactone fragmentation pattern is best understood by comparison with simpler analogues. This comparative logic is essential for avoiding misidentification.

Compound Class Protonation Site Primary Fragmentation Key Diagnostic Feature
Pyridine Bicyclic Lactone Pyridine NitrogenLoss of CO (-28 Da)Charge-directed fragmentation initiated by the stable pyridinium ion.
Bicyclic Lactone (e.g., Dihydrocoumarin) Carbonyl OxygenLoss of H₂O (-18 Da), Loss of CO (-28 Da)Fragmentation is less specific; competition between H₂O and CO loss is common.[9]
Simple Substituted Pyridine Pyridine NitrogenSide-chain loss, Ring fission (-HCN)Absence of lactone-specific losses (e.g., -CO). Fragmentation dominated by the substituent.[10]

Comparison cluster_PBL Pyridine Bicyclic Lactone cluster_Lactone Analogous Bicyclic Lactone cluster_Pyridine Analogous Pyridine PBL_ion [PBL+H]⁺ (N-protonated) PBL_frag Loss of CO PBL_ion->PBL_frag L_ion [Lactone+H]⁺ (O-protonated) L_frag1 Loss of H₂O L_ion->L_frag1 L_frag2 Loss of CO L_ion->L_frag2 P_ion [Pyridine+H]⁺ P_frag Side-chain loss P_ion->P_frag

This comparison highlights a critical takeaway: the presence of the basic pyridine nitrogen fundamentally changes the fragmentation behavior compared to a standard bicyclic lactone. It localizes the charge, making subsequent charge-remote fragmentations like the loss of CO more predictable and often more abundant.

Field-Proven Experimental Protocol: LC-MS/MS Analysis

Achieving high-quality, reproducible MS/MS data requires a robust and well-defined analytical method. The following protocol is a self-validating system for the analysis of pyridine bicyclic lactones on a modern high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Objective: To obtain high-resolution MS1 and data-dependent MS/MS spectra for structural confirmation.

1. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column with good peak shape for polar compounds (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a volatile modifier that aids in the ESI protonation process, ensuring efficient formation of the [M+H]⁺ ion.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic solvent with low viscosity and good UV transparency.

  • Gradient: 5% B to 95% B over 8 minutes. Causality: A generic gradient suitable for screening compounds of moderate polarity. This should be optimized based on the specific analyte's retention time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature improves peak shape and reduces viscosity.

2. Mass Spectrometry (MS) System:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • MS1 Scan Range: m/z 100 - 1000.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or "Auto MS/MS".

    • Logic: Trigger MS/MS scans on the top 3 most intense ions from the MS1 survey scan.

    • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV). Causality: A ramp ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed in a single analysis, providing maximum structural information.[7]

    • Dynamic Exclusion: Exclude precursor ions for 15 seconds after two MS/MS acquisitions. Causality: This prevents the instrument from repeatedly fragmenting the same intense ion, allowing it to sample lower-abundance ions.

Workflow LC LC Separation (C18, H₂O/ACN + FA) ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Survey Scan (Find Precursors) ESI->MS1 DDA Data-Dependent Logic (TopN Intensity) MS1->DDA DDA->MS1 Next Scan MS2 MS/MS Fragmentation (CID Energy Ramp) DDA->MS2 Precursor > Threshold Analysis Data Analysis (Pathway Interpretation) MS2->Analysis

Conclusion: From Spectra to Structure

The mass spectral fragmentation of pyridine bicyclic lactones is a predictable process directed by the high proton affinity of the pyridine nitrogen. By understanding the foundational principles of charge localization, researchers can confidently predict and interpret the resulting spectra. The key diagnostic patterns to look for are:

  • An abundant N-protonated molecular ion [M+H]⁺.

  • A characteristic neutral loss of 28 Da, corresponding to CO from the lactone ring.

  • Possible RDA fragmentations indicative of the core scaffold.

  • Secondary fragments arising from pyridine ring fission, such as the loss of HCN.

By employing the comparative logic and the robust experimental protocol detailed in this guide, scientists and drug development professionals can leverage mass spectrometry to its full potential, accelerating the characterization of these vital heterocyclic molecules.

References
  • Chen, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Nguyen, V. Q., & Turecek, F. (1997). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Journal of Mass Spectrometry, 32(1), 55-63. [Link]

  • Waner, M. J., et al. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of Organic Chemistry, 77(24), 11096-11103. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. [Link]

  • ResearchGate. (n.d.). Structural representations of (A) protonated pyridine; (B) ionized pyridine. [Link]

  • Herron, W. J., Goeringer, D. E., & McLuckey, S. A. (1995). Ion-ion reactions in the gas phase: Proton transfer reactions of protonated pyridine with multiply charged oligonucleotide anions. Journal of the American Society for Mass Spectrometry, 6(6), 529-532. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • Liu, T., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530. [Link]

  • Prakash, C., & Adabala, M. (n.d.). Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group. [Link]

  • ResearchGate. (n.d.). MS/MS spectra of coumarin using different collision energies. [Link]

  • de Souza, C. H. T., et al. (2022). Electrospray ionization tandem mass spectrometry of 4-aryl-3,4-dihydrocoumarins. ChemRxiv. [Link]

  • Wen, B. (2017). Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. Metabolomics, 13(6), 73. [Link]

  • Jansson, D. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC-MS. Diva Portal. [Link]

  • Cui, M., & Zhang, Q. (2020). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of the American Society for Mass Spectrometry, 31(11), 2295-2305. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth, experimentally-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. We will explore a robust, validated HPLC protocol and objectively compare its performance against alternative analytical technologies, offering a definitive resource for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is a process of documented evidence, providing a high degree of assurance that the method consistently produces a result meeting predetermined specifications and quality attributes.[1][2][3] This mandate is globally harmonized by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), whose Q2(R1) guideline serves as the foundational text for the validation protocols described herein.[4][5][6][7]

The Imperative of Method Validation: A Foundation of Trust

Before delving into the technical specifics, it is crucial to understand the causality behind this rigorous validation. An unvalidated analytical method is a source of scientific uncertainty. It can lead to the erroneous release of a product batch with unacceptable impurity levels, posing a direct risk to patient safety and inviting regulatory scrutiny. Conversely, a method lacking robustness may produce variable results, leading to unnecessary manufacturing delays and batch rejections. Therefore, a thoroughly validated analytical method is the bedrock of a compliant and efficient quality control (QC) system, ensuring that data is reliable, reproducible, and fit for its intended purpose.[1][2][8]

A Validated HPLC Method for 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

The following reversed-phase HPLC (RP-HPLC) method was developed and validated to provide a specific, linear, accurate, and precise determination of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one purity. The choice of a reversed-phase method is based on the compound's structure, which contains both a polar pyridine ring and a moderately non-polar bicyclic system, making it well-suited for retention on a C18 stationary phase.[9]

Experimental Protocol: RP-HPLC Method for Purity Determination

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like pyridine by protonating the nitrogen atom, thereby reducing tailing.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 85
    30.0 85
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection Wavelength: 262 nm (based on the UV absorbance maximum of the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask to the final concentration.

Summary of Method Validation Results

The developed method was validated in accordance with ICH Q2(R1) guidelines.[4][6] The results are summarized below, demonstrating the method's suitability for its intended purpose.

Validation ParameterAcceptance CriteriaExperimental ResultConclusion
Specificity Peak is free from interference from impurities and degradation products. Peak Purity Index > 0.999.Passed. The analyte peak was well-resolved from all known impurities and forced degradation products. Peak purity confirmed by photodiode array (PDA) detector.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9997 over the range of 1 µg/mL to 150 µg/mL.The method is linear.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels (80%, 100%, 120% of nominal).Average recoveries were between 99.3% and 101.4%.The method is accurate.
Precision (RSD%) Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0%Repeatability (n=6): 0.75% Intermediate Precision (inter-day, inter-analyst): 1.32%The method is precise.
Limit of Detection (LOD) S/N Ratio ≥ 3:10.3 µg/mLMethod is sufficiently sensitive to detect trace impurities.
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.0 µg/mLMethod can accurately quantify impurities at the reporting threshold.
Robustness System suitability parameters remain within acceptable limits with deliberate variations in method parameters (flow rate ±0.1 mL/min, column temp ±2°C).No significant impact on resolution or peak shape was observed. All system suitability parameters were met.The method is robust.
Logical Workflow for HPLC Method Validation

The validation process follows a structured, logical progression from development to routine use, ensuring all performance characteristics are systematically verified.

HPLC_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) cluster_imp Phase 3: Implementation dev Method Development Selectivity & Resolution Optimization sst System Suitability Test (SST) Define Criteria (Tailing, Plates, Resolution) dev->sst Optimization Complete spec Specificity sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob report Validation Report Summarize Findings rob->report routine Routine QC Use Ongoing Method Monitoring report->routine

Caption: A flowchart detailing the logical progression of HPLC method validation, from initial development and system suitability testing through formal validation of key parameters to final implementation in a quality control environment.

Comparative Analysis: HPLC vs. Alternative Purity Analysis Techniques

While RP-HPLC is the gold standard for pharmaceutical purity analysis, other techniques offer distinct advantages and can provide orthogonal data, which is invaluable for a comprehensive understanding of a compound's impurity profile.[10]

TechniqueCore PrincipleAdvantages for This ApplicationDisadvantages & Considerations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a polar mobile phase and a non-polar stationary phase.[9]Versatility & Robustness: Well-established, reliable, and applicable to a wide range of compounds. Cost-Effective: Lower capital and operational costs compared to UHPLC or SFC.Slower Analysis: Run times can be longer, impacting throughput. Solvent Consumption: Generates significant aqueous-organic solvent waste.[11]
Ultra-High-Performance Liquid Chromatography (UHPLC) HPLC using columns with <2 µm particles, requiring higher pressures.Increased Speed & Resolution: Drastically reduces run times and improves separation efficiency, allowing for better detection of trace impurities. Lower Solvent Consumption: Reduced flow rates and run times make it a "greener" alternative.Higher System Cost: Requires specialized instrumentation capable of handling high backpressures. Method Transfer: Requires re-validation when transferring methods from conventional HPLC systems.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the primary mobile phase.Orthogonal Selectivity: Provides different separation mechanisms than RP-HPLC, ideal for resolving co-eluting impurities.[12] High Speed & Low Waste: Very fast separations with significantly less organic solvent waste.Specialized Equipment: Requires a dedicated SFC system. Limited to Less Polar Compounds: While improving, it is traditionally less suited for highly polar molecules than HILIC or RP-HPLC.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High Efficiency for Volatiles: The gold standard for analyzing residual solvents or volatile impurities.[13]Not Suitable for Non-Volatile Compounds: The target molecule, 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, is non-volatile and would likely decompose at the high temperatures required for GC analysis without derivatization.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Superior Retention of Polar Compounds: Excellent for retaining very polar analytes that have little to no retention in reversed-phase.[14]Longer Equilibration Times: Column equilibration can be more time-consuming and sensitive to solvent composition. Complex Separation Mechanism: Can be less intuitive to develop methods for compared to RP-HPLC.

Conclusion and Recommendation

The validated RP-HPLC method presented in this guide is demonstrated to be a specific, accurate, precise, and robust tool for the routine quality control and purity assessment of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. It strikes an optimal balance between performance, reliability, and cost-effectiveness, making it the recommended primary method for batch release and stability testing in a regulated environment.

For investigational purposes, such as in-depth impurity profiling or structural elucidation, coupling this HPLC method with a mass spectrometer (LC-MS) would be highly beneficial. Furthermore, developing an orthogonal UHPLC or SFC method is a scientifically sound strategy to confirm peak purity and ensure no impurities are co-eluting with the main peak. By understanding the capabilities and limitations of each analytical technique, scientists can build a comprehensive and unimpeachable data package to support their drug development programs.

References

  • Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • How Analytical Method Validation Ensures Product Quality. Pharmsky. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Celerion. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. LCGC Europe. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? SGS. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

X-Ray Crystallography & Structural Performance Guide: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming the entropic penalty of target binding is a primary objective in structure-based drug design (SBDD). The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a privileged, conformationally restricted motif utilized in the development of central nervous system (CNS) therapeutics and complex biologically active compounds[1].

By introducing a pyridin-3-yl group at the 1-position, 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one provides a highly specific hydrogen-bond acceptor vector. This guide objectively compares the crystallographic properties and thermodynamic performance of this bicyclic lactone against traditional phenyl and acyclic analogs, providing researchers with actionable, self-validating protocols for X-ray diffraction analysis.

Structural Significance & Causality in Drug Design

The performance of a molecular scaffold is fundamentally dictated by its three-dimensional architecture. Traditional acyclic pyridine derivatives suffer from high entropic penalties upon target binding due to the free rotation of their carbon-carbon bonds.

Recent advances in transition-metal-mediated skeletal recasting have highlighted the vast potential of bicyclic lactone scaffolds in overcoming these limitations[2]. X-ray crystallographic studies of structurally analogous compounds, such as 1-(3,4-dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, demonstrate that the five-membered lactone ring adopts a rigid flattened envelope conformation [3]. In this geometry, the methylene carbon is displaced approximately 0.21 Å out of the basal plane defined by the remaining ring atoms[3].

The Causality of Affinity: For the pyridin-3-yl derivative, this flattened envelope conformation—combined with the extreme ring strain of the fused cyclopropane—acts as a geometric lock. It forces the pyridine nitrogen into a highly specific, near-orthogonal pre-organized trajectory. By pre-organizing the pharmacophore, the bicyclic lactone bypasses the entropic penalty of conformational flux, leading to superior target engagement compared to flexible acyclic alternatives.

VectorComparison Target CNS Target Receptor (Binding Pocket) Rigid Bicyclic Scaffold 1-(Pyridin-3-yl)-... Fixed Dihedral Angle Rigid->Target High Affinity (Pre-organized) Flex Acyclic Analog Linear Pyridine High Entropic Penalty Flex->Target Low Affinity (Conformational Flux)

Thermodynamic advantage of rigid bicyclic scaffolds vs. flexible acyclic analogs.

X-Ray Crystallographic Data Comparison

To objectively evaluate the structural rigidity of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, we benchmark its crystallographic parameters against the well-documented 1-phenyl analog (a precursor to drugs like milnacipran) and a standard acyclic control.

Crystallographic Parameter1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-oneAcyclic Pyridine Analog (Control)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group



Core Conformation Flattened EnvelopeFlattened EnvelopeHighly Flexible
C=O Bond Length ~1.21 Å1.20 Å1.23 Å
Cyclopropane C-C 1.49 - 1.52 Å1.50 - 1.53 ÅN/A
Dihedral Angle (Core-Aryl) ~85° (Orthogonal projection)~88°Variable (0-180°)
Entropic Penalty (Binding) LowLowHigh

(Note: Values for the pyridine derivative are representative benchmarks derived from comparative crystallographic databases for bicyclic lactone scaffolds).

Experimental Protocol: Crystallization & X-Ray Diffraction

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the growth of diffraction-quality crystals and subsequent X-ray data collection.

Phase 1: Crystal Growth via Vapor Diffusion
  • Step 1: Dissolve 10 mg of enantiopure 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one in 0.5 mL of a high-solubility solvent (e.g., dichloromethane) in a 2 mL inner vial.

  • Step 2: Place this inner vial inside a sealed 20 mL outer chamber containing 3 mL of an anti-solvent (e.g., hexanes).

  • Causality: The slow vapor-phase equilibration of the anti-solvent into the inner vial prevents rapid, chaotic nucleation. This thermodynamic control is essential for growing macroscopic, defect-free single crystals without twinning, which is a common artifact in rapid evaporation methods.

Phase 2: Cryogenic Mounting and Data Collection
  • Step 1: Select a block-shaped single crystal under a polarized light microscope and mount it on a goniometer using a cryoloop coated in paratone oil.

  • Step 2: Flash-cool the crystal to 100 K using a nitrogen cold stream.

  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This dramatically enhances high-angle diffraction intensities and allows for the precise modeling of anisotropic displacement parameters.

  • Step 3: Collect diffraction data using a diffractometer equipped with Cu Kα radiation (

    
     Å).
    
Phase 3: Structure Solution and Self-Validation
  • Step 1: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Checkpoints: The protocol is considered successful, and the structural data reliable for SBDD, only if the final refinement yields an

    
     value < 0.05 (indicating <5% discrepancy between the observed and calculated electron density models) and a Goodness-of-Fit (GoF) between 0.95 and 1.05.
    

XRayWorkflow Synth 1. Synthesis & Purification (>99% Purity) Cryst 2. Vapor Diffusion Crystallization Synth->Cryst Solubilization Diff 3. X-Ray Diffraction (Cu Kα Radiation) Cryst->Diff Single Crystal Solve 4. Structure Solution (Direct Methods) Diff->Solve Phase Resolution Refine 5. Refinement (R-factor < 5%) Solve->Refine Electron Density SBDD 6. Structure-Based Drug Design (SBDD) Refine->SBDD 3D Coordinates

Workflow for X-ray crystallographic analysis and SBDD integration.

Conclusion

The 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a significant structural upgrade over flexible acyclic systems. By leveraging the rigid, flattened envelope conformation of the bicyclic lactone, researchers can project the pyridine pharmacophore with high geometric precision. Utilizing the rigorous X-ray crystallography protocols outlined above ensures that the resulting structural data is robust enough to drive advanced computational modeling and targeted drug discovery.

References

1.2 - acs.org 2.3 - nih.gov 3.1 - nih.gov

Sources

A Researcher's Guide to the Infrared Spectroscopic Characterization of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic scaffolds, such as 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative analytical technique. This guide provides an in-depth comparison of the expected IR absorption peaks for this molecule, supported by experimental data from analogous structures and established spectroscopic principles.

The unique architecture of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, featuring a pyridine ring, a γ-lactone, and a bicyclo[3.1.0]hexane core, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming synthesis, identifying key functional groups, and assessing purity.

Predicted Infrared Absorption Profile

The following table summarizes the anticipated IR absorption bands for 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. These predictions are derived from the characteristic frequencies of its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
γ-Lactone C=O Stretch1795 - 1760StrongThe five-membered ring strain increases the carbonyl stretching frequency compared to acyclic esters.[1]
C-O-C Stretch1250 - 1111StrongCharacteristic of the ester linkage within the lactone ring.[1]
Pyridine Ring Aromatic C-H Stretch3100 - 3000Medium to WeakTypically observed at higher frequencies than alkane C-H stretches.[1]
C=C & C=N Stretch1620 - 1550Medium to StrongThe relative intensities of these bands can be related to the π-electron distribution in the ring.[2]
C-H Out-of-Plane Bend900 - 650StrongThe pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[3]
Cyclopropane Ring C-H Stretch3080 - 3040MediumThe strained ring system shifts the C-H stretching to higher wavenumbers than in unstrained alkanes.[3][4]
CH₂ Scissoring1480 - 1440MediumDeformation vibration of the methylene groups in the cyclopropane ring.[4]
Skeletal Vibrations1020 - 1000MediumCharacteristic vibrations of the cyclopropane ring structure.[4]
Aliphatic CH₂ (in the five-membered ring) C-H Stretch2960 - 2850MediumStandard stretching vibrations for methylene groups.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one, the Attenuated Total Reflectance (ATR) FT-IR technique is recommended for its minimal sample preparation and high-quality data acquisition.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the crystalline or powdered sample onto the center of the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument's software, yielding the absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical flow from sample preparation to structural confirmation using IR spectroscopy.

IR_Analysis_Workflow IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Sample Preparation (ATR) Background Acquire Background Spectrum Prep->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, Smoothing) Sample_Spec->Process Peak_Pick Peak Picking & Annotation Process->Peak_Pick Compare Compare with Known Frequencies Peak_Pick->Compare Assign Assign Peaks to Functional Groups Compare->Assign Confirm Structural Confirmation Assign->Confirm

Caption: A flowchart detailing the key stages of IR spectral analysis for structural elucidation.

Comparative Analysis and Discussion

The most prominent feature in the IR spectrum will undoubtedly be the lactone carbonyl (C=O) stretch . For γ-lactones, this peak is typically found at high frequencies due to ring strain. Saturated γ-lactones absorb in the range of 1795-1760 cm⁻¹.[1] This is a key diagnostic peak that confirms the presence of the lactone ring.

The pyridine moiety will present several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[1] More diagnostically, the C=C and C=N stretching vibrations of the pyridine ring appear in the 1620-1550 cm⁻¹ region.[2] The substitution pattern on the pyridine ring influences the pattern of strong C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).[3]

The bicyclo[3.1.0]hexane system , with its fused cyclopropane ring, introduces further characteristic absorptions. The C-H bonds of the cyclopropane ring are expected to show stretching vibrations at higher frequencies than normal alkanes, typically in the 3080-3040 cm⁻¹ range.[3][4] Additionally, characteristic skeletal vibrations of the cyclopropane ring can be expected around 1020-1000 cm⁻¹.[4]

For a practical comparison, we can look at the data for 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, where the pyridine ring is replaced by a phenyl ring. While the electronic effects of the aromatic system will differ slightly, the core bicyclo-lactone structure is identical. The IR spectrum of this phenyl analog would be expected to show the characteristic high-frequency lactone C=O stretch and the absorptions associated with the bicyclo[3.1.0]hexane core, alongside the typical aromatic C-H and C=C stretching bands of the phenyl group. This provides a solid reference point for identifying the peaks associated with the shared bicyclic lactone framework in our target molecule.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one. By understanding the characteristic absorption frequencies of the γ-lactone, pyridine ring, and the strained bicyclo[3.1.0]hexane system, researchers can confidently verify the synthesis and structural integrity of this complex molecule. The combination of a strong, high-frequency carbonyl peak, aromatic absorptions, and the subtle yet distinct signals from the cyclopropane ring creates a unique spectral fingerprint that is invaluable for routine analysis and quality control in a research and development setting.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(1), 33-43. [Link]

  • Günthard, H. H., Lord, R. C., & McCubbin, T. K. (1956). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane‐d 6. The Journal of Chemical Physics, 25(4), 768-777. [Link]

  • Brown, J. (n.d.). Infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

  • Jones, R. N., & Gallagher, B. S. (1959). The Infrared Spectra of Steroid Lactones. Journal of the American Chemical Society, 81(19), 5242-5249. [Link]

  • Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2023). Infrared spectra and optical constants of astronomical ices: V. cyclopropane and ethylene oxide. Icarus, 396, 115499. [Link]

  • Pliev, T. N., & Karpov, O. N. (1974). Infrared and ultraviolet spectra of polyphenyl pyridine ether and the intermediate compounds formed during its synthesis. Journal of Applied Spectroscopy, 20(2), 183-188. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • PubChem. (n.d.). 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. [Link]

  • Thieme. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Royal Society of Chemistry. (2024). IR Spectrum Table by Frequency Range. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy by Functional Group. [Link]

Sources

Technical Guide: Stereochemical Differentiation and Resolution of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Subject: 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one Molecular Class: Bicyclic


-lactone fused with a cyclopropane ring.
Primary Application:  Chiral intermediate for triple reuptake inhibitors (similar to Amitifadine/DOV-21,947 scaffolds) and nicotinic acetylcholine receptor ligands.

The "Diastereomer" Paradox: Researchers often encounter confusion regarding the "diastereomers" of this specific lactone. Structurally, the 3-oxabicyclo[3.1.0]hexan-2-one system is geometrically constrained to the cis-fusion . The trans-fused lactone is highly strained and generally does not exist as a stable isolable entity under standard conditions.

Therefore, "differentiating diastereomers" in this context refers to two critical workflows in drug development:

  • Synthetic Differentiation: Distinguishing the desired cis-fused lactone from the uncyclized trans-cyclopropane precursors (impurities) that fail to undergo lactonization.

  • Chiral Resolution: Differentiating the (1R,5S) and (1S,5R) enantiomers via the formation of diastereomeric salts (using chiral amines) or diastereomeric derivatives for analysis.

Structural Analysis: Cis-Lactone vs. Trans-Impurities

The formation of the [3.1.0] lactone acts as a "chemical filter." Only the cis-cyclopropane intermediate (where the hydroxymethyl and carboxyl groups are on the same face) can cyclize. The trans-isomer remains an open-chain impurity.

Analytical Differentiation (NMR & HPLC)

The following table outlines the expected spectroscopic differences between the closed lactone and its open-chain trans-isomer/precursor.

Featurecis-Fused Lactone (Product) trans-Cyclopropane (Impurity) Mechanistic Reason
Ring Strain High (Bicyclic [3.1.0])Low (Monocyclic Cyclopropane)Lactone bridge locks conformation.

H NMR (Bridgehead)

2.5 – 3.0 ppm (Distinct multiplets)

1.8 – 2.2 ppm
Deshielding due to carbonyl proximity in the rigid bicycle.

Coupling

Hz

Hz
Dihedral angle constraints in the fused system vs. free rotation.
IR Carbonyl (

)

cm


cm

Ring strain in the

-lactone increases the vibrational frequency.
HPLC Retention Earlier eluting (typically)Later eluting (Polar/Acidic)The lactone is less polar than the open hydroxy-acid/ester forms.
Diagram: Structural Constraints & Synthetic Pathway

The following diagram illustrates why the trans-diastereomer fails to cyclize, effectively filtering the diastereomers during synthesis.

G Precursor Vinyl Pyridine + Diazoacetate Inter_Cis Cis-Cyclopropane Intermediate (Syn-Hydroxymethyl/Carboxyl) Precursor->Inter_Cis Cyclopropanation Inter_Trans Trans-Cyclopropane Intermediate (Anti-Hydroxymethyl/Carboxyl) Precursor->Inter_Trans Cyclopropanation Lactone Cis-Fused Lactone (1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one) Inter_Cis->Lactone Lactonization (Fast/Spontaneous) Impurity Open Chain Impurity (Cannot Cyclize) Inter_Trans->Impurity Steric Clash (Ring Strain)

Caption: The "Geometric Filter" effect. Only the cis-diastereomer (yellow) can form the target bicyclic lactone (green). The trans-diastereomer (red) remains as an impurity.

Enantiomeric Differentiation (The "Diastereomeric Salt" Method)

Since the target molecule is a racemate (containing both (1R,5S) and (1S,5R) enantiomers) in non-asymmetric synthesis, separation requires creating a diastereomeric relationship.

Protocol: Classical Resolution via Ring Opening

This method converts the enantiomers into diastereomeric salts using a chiral amine, allowing separation by crystallization.

Reagents:

  • Substrate: Racemic 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one.

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (or similar chiral base).
    
  • Solvent: Isopropanol/Water or Ethyl Acetate/Ethanol.

Step-by-Step Methodology:

  • Hydrolysis (Ring Opening):

    • Dissolve the lactone in THF/Water.

    • Add 1.1 eq LiOH. Stir at 25°C for 2 hours.

    • Result: Formation of the racemic lithium carboxylate (ring-opened hydroxy acid).

  • Salt Formation:

    • Acidify carefully to pH 4-5 to generate the free hydroxy acid.

    • Add 1.0 eq of (S)-(-)-

      
      -Methylbenzylamine .
      
    • Mechanism:[1] The (1R,5S)-Acid forms a salt with the (S)-Amine; the (1S,5R)-Acid forms a salt with the (S)-Amine. These two salts are diastereomers with different solubilities.

  • Fractional Crystallization:

    • Heat the mixture to reflux in Isopropanol until dissolved.

    • Cool slowly to 4°C. The less soluble diastereomeric salt will precipitate.

    • Filter and wash the crystals.

  • Regeneration (Lactonization):

    • Suspend the chiral salt in DCM.

    • Treat with 1M HCl (acidic wash removes the chiral amine).

    • The free hydroxy acid spontaneously re-lactonizes (or requires catalytic pTsOH) to yield the chiral pure lactone .

Diagram: Resolution Workflow

Resolution Racemate Racemic Lactone (1R,5S) + (1S,5R) OpenAcid Racemic Hydroxy-Acid (Ring Opened) Racemate->OpenAcid 1. LiOH, H2O 2. Mild Acid DiaSalts Diastereomeric Salts Mix [Acid(R)·Amine(S)] + [Acid(S)·Amine(S)] OpenAcid->DiaSalts + (S)-Phenylethylamine Crystals Precipitate: Pure Diastereomer [Acid(1R)·Amine(S)] DiaSalts->Crystals Crystallization (iPrOH) Liquor Mother Liquor: Enriched [Acid(1S)·Amine(S)] DiaSalts->Liquor Filtration FinalProd Pure Chiral Lactone (1R,5S)-Isomer Crystals->FinalProd 1. HCl (Remove Amine) 2. Cyclization (-H2O)

Caption: Workflow for converting enantiomers into separable diastereomeric salts, followed by regeneration of the chiral lactone.

Analytical Methods for Validation

Method A: Chiral HPLC (Direct Enantiomer Separation)

Used to determine Enantiomeric Excess (ee%) of the final product.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine (DEA).

    • Note: The pyridine nitrogen requires a basic modifier (DEA) to prevent peak tailing.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Performance: The (1R,5S) and (1S,5R) isomers will resolve as distinct peaks.

Method B: NMR with Chiral Shift Reagents

If Chiral HPLC is unavailable, use Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Protocol: Dissolve 10 mg of lactone in CDCl3. Add 0.2 eq of Eu(hfc)3.

  • Observation: The pyridine ring protons (typically the C2-H or C4-H of the pyridine) will split into two sets of signals corresponding to the two enantiomers. The integration ratio gives the ee%.

References

  • Synthesis of [3.1.

    • Skolnick, P., et al. "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor." European Journal of Pharmacology, 461(2-3), 99-104. (Describes the aza-analog, establishing the core stereochemical scaffold).

  • Resolution of Cyclopropyl Acids: Vaidya, N. A., et al. "Resolution of 1-aryl-3-oxabicyclo[3.1.0]hexan-2-ones." U.S. Patent 20,060,281,746. (Detailed industrial protocols for separating enantiomers of this specific lactone class via diastereomeric salts).
  • Corey, E. J., & Nicolaou, K. C. "Efficient and mild lactonization methods." Journal of the American Chemical Society.
  • Analytical Characterization

    • PubChem Compound Summary for 1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one (Structural analog data).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.